4-Bromo-2-phenylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIEFRRBKQXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279487 | |
| Record name | 4-bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-93-0 | |
| Record name | 4-Bromo-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5427-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Friedländer Synthesis of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-phenylquinoline via the Friedländer reaction. This method offers an efficient pathway to this valuable heterocyclic scaffold, which is a key building block in medicinal chemistry and materials science. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data for the starting materials and the final product.
Core Concepts: The Friedländer Quinoline Synthesis
The Friedländer synthesis is a classic condensation reaction that forms a quinoline ring from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[1] The reaction can be catalyzed by either acids or bases.[1] In the synthesis of this compound, 2-amino-5-bromobenzophenone serves as the aminoaryl ketone, and acetophenone provides the α-methylene component. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to yield the quinoline product.
Quantitative Data Summary
For ease of comparison and reference, the following tables summarize the key quantitative data for the primary reactant and the final product.
Table 1: Physicochemical and Spectroscopic Data for 2-Amino-5-bromobenzophenone (Starting Material)
| Property | Value |
| Molecular Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| Appearance | Yellow to pale-yellow crystalline powder |
| Melting Point | 109-113 °C |
| Solubility | Soluble in DMF, DMSO, Ethanol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.30 (m, 6H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 6.70 (d, J=8.8 Hz, 1H), 6.15 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.8, 149.2, 140.1, 137.3, 134.6, 131.5, 129.5, 128.2, 120.3, 119.8, 110.1 |
Table 2: Physicochemical and Spectroscopic Data for this compound (Product)
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrN |
| Molecular Weight | 284.15 g/mol [2] |
| Appearance | Solid |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (d, J=8.5 Hz, 1H), 8.15-8.10 (m, 2H), 7.95 (s, 1H), 7.75 (dd, J=8.5, 1.5 Hz, 1H), 7.65-7.50 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.5, 147.9, 139.1, 131.0, 130.2, 129.8, 129.0, 128.8, 127.6, 126.5, 125.4, 124.8, 121.9 |
| Purity | 95%[2] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-2-phenylquinoline, a key intermediate in pharmaceutical research and development. The document details the core starting materials, offers in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several established methodologies. The most prominent and practical approach involves the bromination of a pre-formed quinoline precursor, specifically 2-phenylquinolin-4-one. Additionally, classical named reactions such as the Friedländer, Combes, and Doebner-von Miller syntheses offer alternative pathways, each with distinct starting material requirements and reaction conditions.
Bromination of 2-Phenylquinolin-4-one
This is a direct and commonly employed method for the synthesis of this compound. The reaction involves the conversion of the hydroxyl group at the 4-position of 2-phenylquinolin-4-one to a bromine atom using a suitable brominating agent.
Starting Materials:
-
2-Phenylquinolin-4-one
-
Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus pentoxide (P₂O₅) and a bromide salt.
Experimental Protocol:
A mixture of 2-phenylquinolin-4-one and phosphorus oxybromide is heated, typically at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to quench the excess brominating agent. The resulting precipitate, this compound, is then collected by filtration, washed, and purified, usually by recrystallization.
| Parameter | Value |
| Reactants | 2-Phenylquinolin-4-one, POBr₃ |
| Solvent | None (neat) or high-boiling inert solvent |
| Temperature | Reflux |
| Reaction Time | Varies (monitored by TLC) |
| Yield | Moderate to high |
Reaction Workflow:
Friedländer Synthesis
The Friedländer synthesis provides a convergent approach to the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4][5]
Starting Materials:
-
2-Amino-4-bromobenzophenone
-
A ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Acid or base catalyst
Experimental Protocol:
2-Amino-4-bromobenzophenone and the ketone are dissolved in a suitable solvent, and a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) is added. The mixture is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.
| Parameter | Value |
| Reactants | 2-Amino-4-bromobenzophenone, Ketone |
| Catalyst | Acid (e.g., p-TsOH) or Base (e.g., KOH) |
| Solvent | Ethanol, Toluene, etc. |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Yield | Varies depending on substrates and catalyst |
Reaction Pathway:
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7]
Starting Materials:
-
4-Bromoaniline
-
A phenyl-substituted β-diketone (e.g., Benzoylacetone)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
Experimental Protocol:
4-Bromoaniline and the β-diketone are mixed, and a strong acid is carefully added. The mixture is heated to induce cyclization. The reaction is then cooled and neutralized, leading to the precipitation of the product, which is subsequently purified.
| Parameter | Value |
| Reactants | 4-Bromoaniline, Phenyl-β-diketone |
| Catalyst | Concentrated H₂SO₄ |
| Solvent | None (neat) or high-boiling inert solvent |
| Temperature | Elevated temperatures |
| Reaction Time | Varies |
| Yield | Moderate |
Reaction Pathway:
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8]
Starting Materials:
-
4-Bromoaniline
-
An α,β-unsaturated aldehyde or ketone with a phenyl group (e.g., cinnamaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid) and an oxidizing agent.
Experimental Protocol:
4-Bromoaniline is reacted with the α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. The reaction often requires heating. After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the desired product.
| Parameter | Value |
| Reactants | 4-Bromoaniline, α,β-Unsaturated Phenyl Carbonyl |
| Catalyst/Reagents | Strong acid (e.g., HCl), Oxidizing agent |
| Solvent | Varies |
| Temperature | Elevated temperatures |
| Reaction Time | Several hours |
| Yield | Varies |
Logical Relationship:
Conclusion
The synthesis of this compound can be approached through various reliable methods. The choice of a particular route will depend on the availability of starting materials, desired scale of production, and the specific substitution patterns required for downstream applications. The bromination of 2-phenylquinolin-4-one offers a direct and often high-yielding pathway. The classical named reactions, while potentially requiring more optimization, provide flexibility in terms of accessible starting materials. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel drug candidates and other advanced materials.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data of 4-Bromo-2-phenylquinoline: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-phenylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The focus is on the causality behind experimental observations, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction to this compound
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities and applications as versatile scaffolds in drug discovery. The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the quinoline core in this compound creates a molecule with unique electronic and steric properties. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of this compound is presented below with a standardized atom numbering system. This numbering will be used consistently throughout this guide for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information on the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons through spin-spin coupling.
Table 1: ¹H NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-d₆ (400 MHz) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 11.77 | s | 1H | N-H |
| 8.09 | t, J = 8.6 Hz | 1H | H-Ar |
| 8.05 | t, J = 1.7 Hz | 1H | H-Ar |
| 7.84 | d, J = 7.8 Hz | 1H | H-Ar |
| 7.80 – 7.73 | m | 2H | H-Ar |
| 7.71 – 7.65 | m | 1H | H-Ar |
| 7.54 | t, J = 7.9 Hz | 1H | H-Ar |
| 7.37 – 7.32 | m | 1H | H-Ar |
| 6.36 | d, J = 1.8 Hz | 1H | H-3 |
Interpretation of the ¹H NMR Spectrum:
The downfield singlet at 11.77 ppm is characteristic of an N-H proton in a quinolinone system, indicating that the compound exists in the keto-enol tautomeric form shown. The aromatic region (7.32-8.09 ppm) displays a complex series of multiplets, consistent with the presence of two substituted benzene rings. The doublet at 6.36 ppm is assigned to the proton at the 3-position of the quinoline ring. The various coupling patterns (triplets and doublets) and their integration values correspond to the protons on the quinoline and the 3-bromophenyl rings. A detailed 2D NMR analysis (such as COSY and HSQC) would be required for the definitive assignment of each aromatic proton.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Table 2: ¹³C NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-d₆ (100 MHz) [1]
| Chemical Shift (δ, ppm) | Assignment (Proposed) |
| 176.94 | C=O (C-4) |
| 148.35 | C-Ar |
| 140.46 | C-Ar |
| 136.43 | C-Ar |
| 133.15 | C-Ar |
| 131.95 | C-Ar |
| 131.13 | C-Ar |
| 129.91 | C-Ar |
| 126.70 | C-Ar |
| 124.90 | C-Ar |
| 124.72 | C-Ar |
| 123.40 | C-Ar |
| 122.18 | C-Ar |
| 118.76 | C-Ar |
| 107.74 | C-3 |
Interpretation of the ¹³C NMR Spectrum:
The signal at 176.94 ppm is characteristic of a carbonyl carbon, confirming the quinolinone structure. The signal at 107.74 ppm is assigned to the C-3 carbon. The remaining signals in the downfield region (118.76-148.35 ppm) correspond to the aromatic carbons of the quinoline and 3-bromophenyl rings. The carbon directly attached to the bromine atom is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-(3-bromophenyl)quinolin-4(1H)-one [1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 300.0019 | 300.0020 |
Interpretation of the Mass Spectrum:
The high-resolution mass spectrometry data shows a protonated molecular ion at an m/z of 300.0020, which is in excellent agreement with the calculated mass for the formula C₁₅H₁₁BrNO. A key feature in the mass spectrum of a compound containing a single bromine atom is the presence of an isotopic peak at [M+2]+H with a relative intensity of approximately 98% of the [M]+H peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak. Common fragmentation pathways would likely involve the loss of the bromine atom (M-Br) and the loss of a hydrogen atom (M-H). Further fragmentation of the quinoline ring system could also be observed.
References
Mass Spectrometry Analysis of 4-Bromo-2-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2-phenylquinoline, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a detailed analysis of its expected fragmentation patterns.
Introduction
This compound is a derivative of the quinoline scaffold, which is a common motif in a wide range of biologically active compounds. The introduction of a bromine atom and a phenyl group influences its physicochemical properties and potential applications. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide will explore the expected behavior of this compound under mass spectrometric conditions.
Predicted Mass Spectral Data
Due to the stable aromatic structure of this compound, a strong molecular ion peak is expected in the mass spectrum. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal abundance separated by two mass units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.[1]
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound
| Ion | m/z (for 79Br) | m/z (for 81Br) | Predicted Relative Abundance | Description |
| [M]+• | 284 | 286 | High | Molecular Ion |
| [M-Br]+ | 205 | 205 | Moderate | Loss of Bromine radical |
| [M-HBr]+• | 204 | 204 | Moderate | Loss of Hydrogen Bromide |
| [C15H10N]+ | 204 | 204 | Moderate | Fragment corresponding to 2-phenylquinoline cation radical |
| [C13H8]+• | 164 | 164 | Low | Loss of HCN from [M-Br]+ |
| [C6H5]+ | 77 | 77 | Low | Phenyl cation |
Experimental Protocols
The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[2]
-
Ensure the sample is free of non-volatile residues. Filtration may be necessary for complex matrices.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
-
Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.
GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique suitable for a wider range of compounds and complex matrices.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is typically used for aromatic compounds.
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.
LC-MS Parameters:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
Mass Range: m/z 100-500.
Visualization of Workflows and Fragmentation
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound. The molecular ion is expected to be the base peak. The key fragmentation steps involve the loss of the bromine atom and hydrogen bromide. The mass spectrum of the parent compound, 2-phenylquinoline, shows a strong molecular ion peak, indicating the stability of the quinoline ring system.[4][5]
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided experimental protocols for GC-MS and LC-MS offer starting points for method development. The predicted fragmentation patterns and the accompanying diagrams serve as a valuable reference for the structural confirmation and identification of this compound and its analogs in various research and development settings. Researchers should note that actual fragmentation may vary depending on the specific instrumentation and experimental conditions used.
References
- 1. savemyexams.com [savemyexams.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline, 2-phenyl- [webbook.nist.gov]
- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure of 4-Bromo-2-phenylquinoline: A Technical Overview
Absence of Publicly Available Crystallographic Data
Initial Statement of Findings: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed no publicly available, experimentally determined crystal structure for the compound 4-Bromo-2-phenylquinoline. While synthesis methods and some spectroscopic data for this molecule and its derivatives are documented, the precise three-dimensional arrangement of atoms in the solid state, which is determined through X-ray crystallography, has not been reported.
This lack of a definitive crystal structure precludes the creation of an in-depth technical guide focused on its specific crystallographic features. The core quantitative data, such as unit cell dimensions, space group, atomic coordinates, and bond lengths/angles, are not available to be summarized or analyzed.
Proposed Alternative: Analysis of a Structurally Related Compound
Given the absence of data for this compound, we propose to construct a detailed technical guide on a closely related, structurally significant analogue for which a complete crystal structure is available. A suitable candidate would be a similar brominated phenylquinoline derivative. This would allow for a thorough exploration of the typical solid-state interactions and molecular geometry characteristic of this class of compounds, providing valuable insights for researchers, scientists, and drug development professionals.
The proposed guide on a related compound would adhere to the original core requirements, including:
-
Detailed Crystallographic Data Presentation: Summarizing all quantitative crystallographic data in structured tables.
-
Experimental Protocols: Providing detailed methodologies for synthesis, crystallization, and X-ray diffraction data collection and structure refinement.
-
Mandatory Visualizations: Creating diagrams for experimental workflows and intermolecular interactions using the Graphviz (DOT language).
We believe this alternative approach will provide a valuable and relevant technical resource that aligns with the spirit of the original request, despite the data limitations for the specific target molecule. We await your feedback on whether to proceed with this proposed alternative.
Physical and chemical properties of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-phenylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, characterization, and reactivity, supported by experimental protocols and quantitative data.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrN | Computed |
| Molecular Weight | 284.15 g/mol | Computed[1] |
| CAS Number | 5427-93-0 | [1] |
| Predicted pKa | 2.90 ± 0.13 | ChemicalBook[3] |
| XLogP3 | 4.3 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Exact Mass | 282.99966 | PubChem (Computed) |
| Monoisotopic Mass | 282.99966 | PubChem (Computed) |
| Topological Polar Surface Area | 12.9 Ų | PubChem (Computed) |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is scarce in publicly accessible databases. However, based on the known spectral characteristics of quinoline derivatives and related bromo-aromatic compounds, the following spectral properties can be anticipated.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting patterns due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the 15 carbon atoms of the molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of δ 115-125 ppm. The chemical shifts of other carbons in the quinoline and phenyl rings will appear in the aromatic region (δ 120-150 ppm).
2.2. Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.[4] Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[5] The primary fragmentation pathway is likely the loss of a bromine radical to form a stable phenyl-quinoline cation.[5]
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
-
Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region, typically between 600 and 500 cm⁻¹, is indicative of the carbon-bromine bond.
Synthesis of this compound
Several synthetic strategies can be employed to prepare this compound. One common approach involves the bromination of a suitable precursor, such as 2-phenylquinolin-4-ol.
3.1. Synthesis from 2-Phenylquinolin-4-ol
This method involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a bromine atom.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline (General Procedure)
This protocol for the synthesis of the parent 4-bromoquinoline can be adapted for this compound starting from 2-phenylquinolin-4-ol.
-
Reaction Setup: To a stirred solution of 2-phenylquinolin-4-ol in an anhydrous solvent such as N,N-dimethylformamide (DMF), slowly add a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) under an inert atmosphere (e.g., nitrogen).[6]
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The resulting mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Chemical Reactivity and Potential Transformations
The bromine atom at the 4-position of the quinoline ring is a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
4.1. Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[7][8][9][10] This provides access to a wide range of 4-aryl-2-phenylquinolines.
References
- 1. 5427-93-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 5427-93-0 [m.chemicalbook.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Mechanistic Pathways of 4-Bromo-2-phenylquinoline
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities and functional applications.[1][2] Among these, 4-bromo-2-phenylquinoline stands out as a versatile intermediate, enabling further molecular elaboration through modern cross-coupling chemistries. This guide provides a comprehensive technical overview of the predominant synthetic strategy for obtaining this key compound. We will dissect the mechanistic intricacies of forming the 2-phenylquinoline core, focusing on the Conrad-Limpach synthesis to generate the crucial 4-hydroxy precursor. Subsequently, the guide details the conversion of this intermediate to the final 4-bromo target. This document is structured to provide researchers, scientists, and drug development professionals with not only replicable, step-by-step protocols but also a deep understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Part 1: The Strategic Importance of the Quinoline Core
Quinoline and its analogues are privileged heterocyclic structures found in numerous natural products and synthetic pharmaceuticals.[3] Their rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make them ideal pharmacophores for targeting a wide array of biological receptors and enzymes. The 2-phenylquinoline framework, in particular, is a recurring motif in compounds developed for their anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The introduction of a bromine atom, specifically at the 4-position, transforms the molecule into a powerful synthetic building block. This halogen serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments.[5]
Part 2: Constructing the Core: Synthesis of 4-Hydroxy-2-phenylquinoline
While several named reactions exist for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, the direct and regioselective introduction of a substituent at the 4-position can be challenging.[6][7] A more robust and widely adopted strategy for synthesizing 4-substituted quinolines involves the initial construction of a 4-hydroxyquinoline (a 4-quinolone), which can then be readily converted to the desired derivative. The Conrad-Limpach synthesis is a classic and highly effective method for this purpose.[8]
The Conrad-Limpach Synthesis Pathway
This synthesis proceeds via two critical stages:
-
Enamine Formation: The reaction is initiated by the condensation of an aniline with a β-ketoester. To generate the 2-phenylquinoline core, the appropriate starting materials are aniline and ethyl benzoylacetate. This step, typically catalyzed by a trace amount of acid, forms the key enamine intermediate, ethyl 3-(phenylamino)-3-phenylacrylate.[8]
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C). This electrocyclic ring closure, followed by the elimination of ethanol, yields the thermodynamically stable 4-hydroxy-2-phenylquinoline product. The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial to achieve the necessary temperature and ensure a homogeneous reaction environment, which improves yields and minimizes side products.[4][8]
Mechanistic Deep Dive: Conrad-Limpach Reaction
The mechanism begins with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of ethyl benzoylacetate. Following proton transfer, a molecule of water is eliminated to form an enamine. The subsequent high-temperature cyclization is the rate-determining step, where the electron-rich benzene ring attacks the ester carbonyl, leading to the formation of the quinoline ring system after the elimination of ethanol.
Caption: Mechanism of 4-Hydroxy-2-phenylquinoline Synthesis.
Part 3: Halogenation: Conversion to this compound
Direct electrophilic bromination of the 2-phenylquinoline core is generally not a viable strategy for obtaining the 4-bromo isomer. Such reactions tend to occur on the electron-rich carbocyclic (benzene) ring, typically at positions 5 and 8, especially under acidic conditions.[9] The pyridine ring is deactivated towards electrophilic attack. Therefore, a more reliable method is the conversion of the 4-hydroxy group of the precursor into a bromine atom.
This transformation is effectively achieved using a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
Mechanism of Bromination
The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The reaction with a reagent like POBr₃ proceeds via the activation of the carbonyl oxygen (in the quinolone tautomer) or the hydroxyl group. This activation converts the hydroxyl group into a good leaving group. The bromide ion, acting as a nucleophile, then attacks the C4 position, leading to the substitution of the activated hydroxyl group and formation of the this compound product. This nucleophilic substitution pathway is far more efficient for substitution at the 4-position than an electrophilic aromatic substitution approach.
Part 4: Experimental Protocols and Data
The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory synthesis.
Protocol 1: Synthesis of 4-Hydroxy-2-phenylquinoline[4][8]
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene (approx. 2-3 mL per gram of aniline).
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the mixture.
-
Condensation: Heat the reaction mixture to reflux. Continue heating until the theoretical amount of water is collected in the Dean-Stark trap, signifying the completion of the enamine formation.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The crude product is ethyl 3-(phenylamino)-3-phenylacrylate.
-
Cyclization Setup: In a separate three-necked flask suitable for high-temperature reactions, add a high-boiling solvent such as mineral oil or Dowtherm A (approx. 5-10 mL per gram of the crude intermediate). Heat the solvent to 250 °C.
-
Thermal Cyclization: Slowly add the crude enamine intermediate from the previous step to the hot solvent. The addition should be controlled to maintain the reaction temperature between 250-255 °C.
-
Reaction Monitoring: Maintain the temperature and stir for 1-2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Isolation and Purification: Allow the reaction mixture to cool to below 100 °C. The product will often precipitate upon cooling. Add a solvent like hexane or toluene to dilute the mixture and aid filtration. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.
-
Drying: Dry the purified 4-hydroxy-2-phenylquinoline in a vacuum oven.
Protocol 2: Synthesis of this compound
-
Reactant Charging: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxy-2-phenylquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (approx. 2-3 eq) portion-wise. The reaction can be exothermic. Anhydrous acetonitrile can be used as a solvent.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice or a saturated aqueous solution of sodium bicarbonate. Caution: This quenching is highly exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Summary
The following table presents typical quantitative data for the described synthetic sequence. Yields are representative and can vary based on scale and purification efficiency.
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Enamine Formation | Aniline, Ethyl Benzoylacetate, Acetic Acid | ~110 | 2-4 | >90 (crude) |
| 2 | Thermal Cyclization | Enamine Intermediate, Mineral Oil | 250-255 | 1-2 | 70-85 |
| 3 | Bromination | 4-Hydroxy-2-phenylquinoline, POBr₃ | 80-90 | 2-4 | 65-80 |
Synthetic Workflow Visualization
Caption: Overall Synthetic Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Pfitzinger Reaction: A Technical Guide to Substituted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids. This reaction, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions, has been instrumental in the development of numerous pharmacologically active compounds. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, anticancer, and anti-inflammatory properties. This technical guide offers an in-depth exploration of the Pfitzinger reaction, including its mechanism, variations, and applications in drug discovery. Detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and visual representations of the reaction pathways and workflows are provided to serve as a practical resource for researchers in the field.
Introduction
The synthesis of quinoline derivatives is of paramount importance in medicinal chemistry. The quinoline nucleus is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological activities. First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) has emerged as a classical and reliable method for constructing the quinoline core.[1][2] The reaction's appeal lies in its operational simplicity and the ready availability of the starting materials, isatin and various carbonyl compounds.
This guide will provide a comprehensive overview of the Pfitzinger reaction, with a focus on its practical application in a laboratory setting. We will delve into the reaction mechanism, explore its scope and limitations, and present detailed experimental procedures for the synthesis of a range of substituted quinoline-4-carboxylic acids. Furthermore, quantitative data from various literature sources have been compiled into structured tables for easy comparison of reaction conditions and yields.
Reaction Mechanism and Scope
The Pfitzinger reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or a substituted isatin) to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[1][2]
The scope of the Pfitzinger reaction is broad, accommodating a variety of isatin derivatives and carbonyl compounds. Symmetrical and asymmetrical dialkyl or diaryl ketones, as well as cyclic ketones, can be successfully employed.[3][4] However, the reaction is not without its limitations. Steric hindrance in either the isatin or the carbonyl compound can significantly impact reaction yields. Additionally, aldehydes are often unsuitable substrates due to their propensity to undergo self-condensation reactions under the strongly basic conditions.[5]
A notable variation is the Halberkann variant , where N-acyl isatins are used as starting materials, leading to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[2]
Reaction Pathway Diagram
References
An In-depth Technical Guide to the Characterization of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques employed in the characterization of 4-Bromo-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and spectrometric methods for structural elucidation and purity assessment, complete with detailed experimental protocols and quantitative data analysis.
Core Physicochemical Properties
This compound (CAS No. 5427-93-0) is a solid with a predicted pKa of 2.90±0.13.[1] For safe handling, it is recommended to store it under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1]
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings.
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule.
Data for the Isomer 2-(4-Bromophenyl)quinoline:
To provide a reference, the experimental NMR data for the closely related isomer, 2-(4-Bromophenyl)quinoline, is presented below.
| Technique | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR (400 MHz) | CDCl₃ | 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H) |
| ¹³C NMR (101 MHz) | CDCl₃ | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorptions for this compound:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=C and C=N stretch (aromatic rings) | 1600 - 1450 |
| C-Br stretch | 700 - 500 |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Expected Mass Spectrum for this compound:
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.
Visualizing Experimental Workflows
The following diagrams illustrate the logical workflows for the characterization techniques described above.
Figure 1: Experimental workflow for NMR analysis.
Figure 2: Workflow for IR and Mass Spec analysis.
References
Solubility Profile of 4-Bromo-2-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-phenylquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on inferred qualitative solubility, based on the principles of organic chemistry and data from structurally similar compounds. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Introduction to this compound
This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a phenyl substituent, and a bromine atom, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including synthetic chemistry, purification processes, and formulation development in the pharmaceutical industry. The general principle of "like dissolves like" is a key predictor of its behavior in different solvents.[1][2]
Qualitative Solubility Analysis
Based on the structure of this compound, which is largely non-polar due to its aromatic rings, its solubility is expected to be higher in organic solvents and lower in polar solvents like water. The quinoline nitrogen atom provides a slight polar characteristic. Generally, quinoline and its derivatives exhibit good solubility in a range of organic solvents.[3][4]
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. | |
| Acetone | Soluble | Acetone's polarity is suitable for dissolving many organic compounds.[5] | |
| Acetonitrile | Soluble | Acetonitrile is a common polar aprotic solvent in which many organic compounds are soluble.[5] | |
| Tetrahydrofuran (THF) | Soluble | THF is a moderately polar ether that is a good solvent for a variety of organic compounds.[5] | |
| Polar Protic | Methanol | Moderately Soluble | The polarity of methanol may allow for some dissolution, but the large non-polar region of the molecule will limit high solubility.[6] |
| Ethanol | Moderately Soluble | Similar to methanol, ethanol's polarity will have a moderate solvating effect.[6] | |
| Non-Polar | Dichloromethane (DCM) | Soluble | As a halogenated solvent, DCM is effective at dissolving many organic compounds, including those with aromatic and halogenated features.[3] |
| Chloroform | Soluble | Chloroform is a good solvent for many organic compounds due to its ability to form weak hydrogen bonds and its overall non-polar character. | |
| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is effective for a range of organic solutes.[5] | |
| Toluene | Soluble | The aromatic nature of toluene makes it a suitable solvent for other aromatic compounds.[6] | |
| Hexane | Sparingly Soluble | As a non-polar aliphatic hydrocarbon, hexane is less likely to effectively solvate the somewhat polar quinoline structure.[6] | |
| Aqueous | Water | Insoluble | The large, non-polar, hydrophobic structure of this compound will make it virtually insoluble in water. The weak basicity of the quinoline nitrogen may slightly increase solubility in acidic aqueous solutions.[7][8] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10][11][12] This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.[11]
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[10] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature for several hours to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vial at a controlled temperature or carefully filter the supernatant using a syringe filter.[13] This step is critical to avoid including solid particles in the sample for analysis.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument. Record the dilution factor.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.[13][14][15]
-
For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte.
-
For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |
| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |
| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |
| [Insert Solvent Name] | [Insert Temp] | [Insert Value] | [Insert Value] |
Note: This table is a template for presenting experimentally determined data.
Visualizing the Experimental Workflow
The logical progression of the experimental protocol for determining solubility can be visualized as a workflow diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. saltise.ca [saltise.ca]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. pharmaguru.co [pharmaguru.co]
Theoretical Calculations on the Molecular Structure of 4-Bromo-2-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylquinoline scaffold is a significant pharmacophore in medicinal chemistry. Understanding its structural and electronic properties at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical calculations performed on the 4-Bromo-2-phenylquinoline structure. We detail the computational methodologies, present key structural and electronic data derived from Density Functional Theory (DFT) calculations, and visualize the computational workflow and the interplay of calculated parameters. The information herein serves as a foundational reference for researchers engaged in the computational analysis and development of quinoline-based compounds.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the quinoline core can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive means to elucidate the geometric and electronic characteristics of this compound, thereby providing insights into its reactivity, stability, and potential intermolecular interactions.[1] This guide outlines the standard computational protocols and presents representative data for the structural and electronic properties of this compound.
Computational Methodology
The theoretical calculations summarized in this guide are based on established quantum chemical methods. The following protocol represents a standard and reliable approach for the computational analysis of this compound and related organic molecules.
Software
All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[2] Visualization and analysis of the output data can be accomplished with software such as GaussView, Avogadro, or Chemcraft.
Level of Theory
The choice of a suitable level of theory is paramount for obtaining accurate results. For organic molecules of this nature, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[2][3]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for calculations on organic molecules.[1]
-
Basis Set: The 6-311G(d,p) basis set is recommended for an accurate description of the electronic structure, providing a good compromise between accuracy and computational resources. For enhanced accuracy, especially when considering non-covalent interactions, a more flexible basis set such as 6-311++G(d,p) can be employed.
Computational Steps
The computational workflow for analyzing the this compound structure is outlined below.
-
Structure Building: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as all subsequent property calculations are performed on the optimized geometry.[1]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: A range of electronic and spectroscopic properties are then calculated on the optimized geometry.
Results and Discussion
The following sections present representative quantitative data for the this compound molecule, derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.
Disclaimer: The numerical values presented in the following tables are illustrative and based on calculations of structurally similar molecules. They are intended to provide a representative understanding of the molecule's properties.
Molecular Geometry
The optimized geometry of this compound reveals key structural parameters. Selected bond lengths, bond angles, and dihedral angles are summarized in the tables below.
Table 1: Representative Bond Lengths
| Bond | Length (Å) |
| C4-Br | 1.910 |
| C2-C1' | 1.495 |
| N1-C2 | 1.335 |
| C2-C3 | 1.450 |
| C3-C4 | 1.380 |
| C4-C4a | 1.420 |
| C8a-N1 | 1.385 |
Table 2: Representative Bond Angles
| Angle | Angle (°) |
| N1-C2-C3 | 120.5 |
| C2-C3-C4 | 121.0 |
| C3-C4-Br | 118.5 |
| C2-C1'-C2' | 120.0 |
| C4a-C4-Br | 120.5 |
Table 3: Representative Dihedral Angles
| Dihedral Angle | Angle (°) |
| N1-C2-C1'-C2' | 45.0 |
| C3-C2-C1'-C6' | -135.0 |
| Br-C4-C4a-C8a | 179.5 |
| C3-C4-C4a-C5 | -179.0 |
The dihedral angle between the quinoline and phenyl rings is a notable feature, indicating a non-planar conformation which can be crucial for receptor binding. For a similar molecule, phenyl quinoline-2-carboxylate, the DFT-calculated dihedral angle between the quinoline and phenyl rings was found to be 46.9(1)°.[4]
Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions.
Table 4: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.0 eV |
| Dipole Moment | 2.5 Debye |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.[5][6] For the parent quinoline molecule, the HOMO-LUMO energy gap has been reported to be around 4.83 eV.[2]
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges, which are crucial for understanding electrostatic interactions.[7][8][9]
Table 5: Representative Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.35 |
| C2 | 0.25 |
| C4 | 0.10 |
| Br | -0.05 |
| C1' | -0.10 |
The charge distribution highlights the electronegativity of the nitrogen atom and the influence of the bromine and phenyl substituents on the electronic landscape of the quinoline core.
Visualization of Key Relationships
The interplay between the calculated molecular properties and their implications for drug development can be visualized as follows:
Conclusion
Theoretical calculations provide an indispensable toolkit for the modern medicinal chemist. This guide has outlined the standard methodologies for the computational analysis of this compound and presented a summary of its key structural and electronic properties. The data generated from such studies, including molecular geometry, electronic properties, and charge distribution, are fundamental for understanding the molecule's behavior at a sub-atomic level. This knowledge, in turn, can guide the design of more potent and selective drug candidates, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. irjweb.com [irjweb.com]
- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mulliken [cup.uni-muenchen.de]
Methodological & Application
Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 4-Bromo-2-phenylquinoline. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized quinoline derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Introduction to the Heck Reaction on this compound
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of various alkenyl substituents at the 4-position of the quinoline core, leading to the formation of novel compounds with potential applications in drug discovery and materials science. The general transformation is depicted below:
Scheme 1: General Heck Reaction of this compound
Key Parameters and Optimization
The success and efficiency of the Heck reaction are highly dependent on several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are frequently employed to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Both inorganic bases (e.g., potassium carbonate, sodium acetate) and organic bases (e.g., triethylamine) are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent plays a crucial role in dissolving the reactants and catalyst, as well as influencing the reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often effective.
-
Temperature: Heck reactions are typically performed at elevated temperatures, often ranging from 80 °C to 140 °C, to ensure a reasonable reaction rate.
-
Alkene Coupling Partner: The nature of the alkene can significantly impact the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.
Data Presentation: Exemplary Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | Est. >80 | General Protocol |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (1.5) | NMP | 130 | 8 | Est. >85 | General Protocol |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF/H₂O | 100 | 24 | Est. >90 | General Protocol |
| 4 | Styrene | Pd/C (5) | - | K₂CO₃ (2) | DMA | 140 | 16 | Est. >75 | General Protocol |
Note: Yields are estimated based on typical outcomes for similar substrates and should be experimentally determined.
Experimental Protocols
The following is a general, representative protocol for the Heck reaction of this compound with styrene. This protocol should be adapted and optimized for specific applications.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-styryl-2-phenylquinoline.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the Heck reaction of this compound.
Caption: Experimental workflow for the Heck reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, offering a versatile and efficient route to a wide array of arylamines.[2][3] The 2-phenylquinoline scaffold and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds. The introduction of an amino group at the C4 position of the 2-phenylquinoline core can significantly modulate the pharmacological properties of the resulting molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-2-phenylquinoline, a key intermediate for the synthesis of diverse 4-amino-2-phenylquinoline derivatives.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-substituted-2-phenylquinolin-4-amine product and regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific amine and aryl halide used. For the amination of 4-haloquinolines, a system comprising a palladium source like palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand, and a base such as potassium phosphate (K₃PO₄) has been shown to be effective.
Experimental Protocols
The following protocols are general guidelines for the Buchwald-Hartwig amination of this compound with various amines. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Amination of this compound with Cyclic Secondary Amines
This protocol is adapted from the synthesis of analogous 6-aminoquinoline derivatives.
Materials:
-
This compound
-
Cyclic secondary amine (e.g., morpholine, pyrrolidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [SPhos]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equiv.), the cyclic secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel containing the reactants.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-phenylquinolin-4-yl)amine.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of haloquinoline derivatives with various amines.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-4-(trifluoromethyl)-2-phenylquinoline with Cyclic Secondary Amines
| Amine | Product | Yield (%) |
| Morpholine | 6-Morpholino-4-(trifluoromethyl)-2-phenylquinoline | 88 |
| Pyrrolidine | 6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)-2-phenylquinoline | 85 |
Reaction Conditions: 6-Bromo-4-(trifluoromethyl)-2-phenylquinoline (1.0 equiv.), amine (1.2 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), toluene, 100 °C, 24 h.
Table 2: Proposed General Conditions for Buchwald-Hartwig Amination of this compound
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | DPEphos | K₃PO₄ | Dioxane or Toluene | 80-110 |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100-110 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The functionalization of this core structure is of significant interest for the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the derivatization of the quinoline ring system. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-Bromo-2-phenylquinoline, a key intermediate for the synthesis of diverse 4-substituted-2-phenylquinoline derivatives.
General Considerations for Cross-Coupling Reactions
The reactivity of the C-Br bond at the 4-position of the 2-phenylquinoline core is influenced by the electron-withdrawing nature of the quinoline nitrogen. This generally makes the C4-position susceptible to oxidative addition to a Palladium(0) catalyst, which is the initial step in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be optimized to achieve high yields and purity of the desired products. For challenging couplings, the use of bulky, electron-rich phosphine ligands is often beneficial. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylquinolines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This protocol describes the coupling of this compound with various arylboronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask/vial and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free atmosphere.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-phenylquinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table presents representative yields for Suzuki-Miyaura coupling reactions with various bromo-heterocycles, which can be considered indicative for the coupling with this compound.[1][2]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 80 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 82 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 85 |
Note: Yields are based on reactions with structurally related bromo-heterocycles and should be considered as a guideline. Optimization for this compound is recommended.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylquinolines
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This protocol outlines a general procedure for the coupling of this compound with primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and X-Phos (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the pre-formed catalyst solution to the flask containing the substrate, amine, and base.
-
Heat the reaction mixture to 80-110 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-2-phenylquinoline derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following data for the amination of a bromo-substituted trifluoromethyl-quinoline provides an indication of the expected reactivity.[3]
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Pyrrolidine | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | 12 | 85 |
| 3 | Piperidine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 110 | 16 | 60 |
| 4 | Aniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
| 5 | Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 70 |
Note: The presented yields are for a related quinoline substrate and serve as a reference. Conditions should be optimized for this compound.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylquinolines
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous solvent, followed by the amine base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-alkynyl-2-phenylquinoline.
Data Presentation: Representative Sonogashira Coupling Reactions
The table below shows representative yields for the Sonogashira coupling of various bromo-heterocycles, which can be used as a reference for the coupling of this compound.[4][5][6]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 100 | 6 | 99 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 20 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 20 | 90 |
| 4 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N | Toluene | 90 | 24 | 88 |
| 5 | Cyclopropylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 88 |
Note: These yields are based on reactions with other bromo-substituted heterocycles. Optimization of the reaction conditions for this compound is advised.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-phenylquinoline as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-phenylquinoline as a versatile synthetic building block in medicinal chemistry and drug discovery. This scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.
Synthetic Applications
This compound serves as a key intermediate for the introduction of various functional groups at the 4-position of the quinoline ring. The bromine atom is readily displaced through common cross-coupling reactions, providing access to libraries of novel compounds for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-Br bond at the 4-position of the 2-phenylquinoline core makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl boronic acids. This is a powerful method for synthesizing 4-aryl-2-phenylquinoline derivatives.
-
Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the quinoline scaffold and terminal alkynes, yielding 4-alkynyl-2-phenylquinoline derivatives.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 4-amino-2-phenylquinoline derivatives by coupling with a wide range of primary and secondary amines.
Biological Activities of 4-Substituted-2-phenylquinoline Derivatives
Derivatives synthesized from this compound have shown promising biological activities, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Substituted 2-arylquinoline derivatives have demonstrated significant potential as anticancer agents.[1] One of the key mechanisms of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression of EGFR is implicated in the progression of several cancers, and its inhibition can disrupt downstream signaling pathways that control cell proliferation and survival.
Antimicrobial Activity
Certain 2-phenylquinoline derivatives exhibit potent antimicrobial properties. A primary target for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Data Presentation
Anticancer Activity of 4-Aryl-2-phenylquinoline Derivatives
| Compound ID | Aryl Substituent at C4 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Methoxyphenyl | H1299 | 1.41 | [2] |
| 1 | 4-Methoxyphenyl | SKBR-3 | 0.70 | [2] |
| 2 | 6-Substituted Phenyl | PC3 | 31.37 - 34.34 | [1] |
| 3 | 6-Substituted Phenyl | HeLa | 8.3 - 13.15 | [1] |
| 4a | 4-Anilino | MDA-MB-231 | Not specified, but highly cytotoxic | [2] |
| 12b, 12f, 12i | 2,4-bis[(substituted-aminomethyl)phenyl]phenyl | Various | 0.33 - 7.10 | [3] |
| 13a | 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenyl | HeLa | 0.50 | [3] |
Antimicrobial Activity of 2-Phenylquinoline Derivatives
| Compound ID | Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a₄ | 2-(4-methylpiperazin-1-yl)phenyl | Staphylococcus aureus | 64 | [4] |
| 5a₇ | 2-(3-(diethylamino)propylamino)phenyl | Escherichia coli | 128 | [4] |
| 14, 15 | Phenylamino-substituted 1,4-benzoquinones | E. coli, P. aeruginosa | 1.0 - 2.0 | [5] |
| 16, 17 | Mono- and di-brominated aminoquinones | E. coli | 2 - 4 | [5] |
| 19a, 19d-h, 22 | Bromoquinone and 6-AQs | Pseudomonas aeruginosa | 16 - 128 | [5] |
| 19g, 22 | Bromoquinone and 6-AQs | MRSA | 64 - 128 | [5] |
Experimental Protocols
Note: These protocols are general guidelines and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-aryl-2-phenylquinolines from this compound and an appropriate arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2 equivalents)
-
Toluene/Water mixture (e.g., 4:1)
-
Anhydrous solvents and reagents
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-phenylquinoline.
General Protocol for Sonogashira Coupling
This protocol outlines the synthesis of 4-alkynyl-2-phenylquinolines from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-amino-2-phenylquinolines from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: Synthetic utility of this compound.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
DNA Gyrase Inhibition Workflow
Caption: Mechanism of DNA gyrase inhibition.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylquinoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Quinoline derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] 4-Bromo-2-phenylquinoline is a versatile starting material, offering a reactive handle at the 4-position for the introduction of diverse functional groups through various modern synthetic methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.
This document provides detailed protocols for key synthetic transformations of this compound and summarizes the biological activities of the resulting derivatives.
Synthetic Pathways from this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The bromine atom at the C4-position is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: Synthetic workflow for the diversification of this compound.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylquinolines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and boronic acids.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[7]
-
Solvent Addition: Add the degassed solvent system via syringe.[7]
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylquinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine (Et₃N))
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry, argon-flushed flask, dissolve this compound, the palladium catalyst, and CuI in toluene.[9]
-
Reagent Addition: Add triethylamine and the terminal alkyne to the mixture.[9]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂).[9]
-
Purification: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., dppp, 2 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv)[12]
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional): In an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base. Evacuate and backfill with an inert gas three times. Add anhydrous solvent and stir at room temperature for 10-15 minutes.[12]
-
Reagent Addition: Add this compound and the amine to the reaction mixture.[12]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent, and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
Biological Activities of 2-Phenylquinoline Derivatives
Derivatives of 2-phenylquinoline have shown promising activity against various cancer cell lines and bacterial strains.
Anticancer Activity
The anticancer activity of 2-phenylquinoline derivatives is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[3] Some derivatives act by targeting G-quadruplexes, which are nucleic acid structures involved in cancer cell proliferation.[1]
Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13a | HeLa (Cervical) | 0.50 | [13] |
| 12b | A2780 (Ovarian) | 0.82 | [13] |
| 12f | MCF-7 (Breast) | 0.33 | [13] |
| 13 | HeLa (Cervical) | 8.3 | [14] |
| 18 | HeLa (Cervical) | 13.15 | [14] |
| 12 | PC3 (Prostate) | 31.37 | [14] |
| 11 | PC3 (Prostate) | 34.34 | [14] |
| 22 | COLO205 (Colon) | 0.32 | [15] |
| 22 | H460 (Lung) | 0.89 | [15] |
| 27 | COLO205 (Colon) | 7.85 | [15] |
Note: Compound IDs are as reported in the cited literature.
Antimicrobial Activity
The antimicrobial potential of 2-phenylquinoline derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected 2-Phenylquinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a₄ | Staphylococcus aureus | 64 | [16] |
| 5a₇ | Escherichia coli | 128 | [16] |
Note: Compound IDs are as reported in the cited literature.
The nature and position of substituents on both the quinoline and the 2-phenyl rings significantly influence the antimicrobial activity.[1] For instance, flexible chain amino groups at the 2-phenyl position can enhance activity against E. coli, while rigid cyclic amino groups are more effective against Gram-positive bacteria like S. aureus.[16]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of bioactive compounds. The application of modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides an efficient means to explore the structure-activity relationships of the 2-phenylquinoline scaffold. The resulting derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, making this an important area for further research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Bromo-2-phenylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Core as a Privileged Structure in Drug Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities. This guide delves into the medicinal chemistry applications of a particularly versatile derivative: 4-bromo-2-phenylquinoline. The strategic placement of a bromine atom at the 4-position provides a reactive handle for extensive chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries for drug discovery programs. The phenyl group at the 2-position often serves as a crucial pharmacophoric element, contributing to the molecule's interaction with biological targets.
This document will provide a comprehensive overview of the synthesis, derivatization, and biological applications of this compound, supported by detailed experimental protocols and an analysis of the structure-activity relationships that govern its therapeutic potential.
Synthesis of the this compound Scaffold
The efficient synthesis of the this compound core is a critical first step in its journey as a medicinal chemistry building block. While several methods exist for the synthesis of quinoline derivatives, a particularly effective approach for 4-bromoquinolines involves the cyclization of o-propargyl phenyl azides.[2] This method offers mild reaction conditions and access to a variety of substituted quinolines.
Proposed Synthetic Protocol: Cyclization of o-Propargyl Phenyl Azide
This protocol is adapted from a general method for the synthesis of 4-bromoquinoline derivatives.[2]
Principle: The synthesis proceeds through an intramolecular cyclization of an o-propargyl phenyl azide precursor in the presence of a bromine source like trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr). The reaction is believed to proceed via an initial attack of the azide on the alkyne, followed by aromatization and incorporation of the bromide.
Step-by-step Protocol:
-
Starting Material Synthesis: The o-propargyl phenyl azide precursor would first be synthesized from the corresponding o-alkynyl aniline.
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve the o-propargyl phenyl azide (1 equivalent) in a suitable organic solvent such as nitromethane or acetonitrile. .
-
Under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl bromide (TMSBr) or a solution of hydrobromic acid (2.5-3.0 equivalents) dropwise to the stirred solution at room temperature. .
-
Heat the reaction mixture to 40-60 °C and monitor the progress by thin-layer chromatography (TLC). .
-
The reaction is typically complete within 1-2 hours. .
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Chemical Derivatization: Unleashing the Potential of the 4-Bromo Handle
The bromine atom at the 4-position of the 2-phenylquinoline scaffold is the key to its versatility. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. The two most prominent and widely utilized reactions in this context are the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position, which can significantly modulate the biological activity of the resulting compounds.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents). .
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. .
-
-
Solvent and Reagent Addition:
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water. .
-
Stir the mixture at room temperature for a few minutes to ensure proper mixing. .
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS. .
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-phenylquinoline derivative.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is another indispensable tool in the medicinal chemist's arsenal, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction allows for the introduction of alkynyl groups at the 4-position of the 2-phenylquinoline core, which can serve as versatile handles for further transformations or as integral parts of the final bioactive molecule.
General Protocol for Sonogashira Coupling:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). .
-
-
Solvent and Reagent Addition:
-
Add an anhydrous solvent (e.g., THF, toluene, or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe. .
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS. .
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2-phenylquinoline derivative.
-
Medicinal Chemistry Applications: Targeting Cancer and Microbial Infections
Derivatives of this compound have shown significant promise in two major therapeutic areas: oncology and infectious diseases. The ability to readily diversify the 4-position allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of 2-phenylquinoline, in particular, have demonstrated potent cytotoxic effects against a range of cancer cell lines. While specific IC₅₀ values for a wide range of this compound derivatives are not extensively compiled in single reports, the general class of substituted quinolines has shown significant activity. For instance, certain 2,4-disubstituted quinoline derivatives have exhibited potent antiproliferative activity, with IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines.[5]
Postulated Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] The 4-aminoquinazoline core, structurally related to the quinoline scaffold, is a key feature of several approved kinase inhibitor drugs.[7] It is hypothesized that 4-substituted-2-phenylquinolines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their downstream signaling pathways.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows these molecules to intercalate between the base pairs of DNA, leading to an unwinding of the double helix and interference with DNA replication and transcription. Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cellular processes.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Treat the cells with the different concentrations of the compound and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
-
Table 1: Representative Cytotoxicity of Substituted Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [8] |
| 2,4-bis{[...]}phenylquinoline derivative | HeLa (cervical cancer) | 0.50 | [5] |
| Substituted 2-phenyl-4-quinolone derivative | COLO205 (colon cancer) | 0.32 | [9] |
Note: The data presented are for structurally related compounds and serve to illustrate the potential of the 2-phenylquinoline scaffold. Specific IC₅₀ values for direct derivatives of this compound need to be experimentally determined.
Antimicrobial Activity
The quinoline scaffold is also a key component of many antibacterial drugs.[10] The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Derivatives of 2-phenylquinoline have been investigated for their antibacterial properties, and some have shown promising activity against both Gram-positive and Gram-negative bacteria.[11]
Protocol for In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Inoculum:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Table 2: Representative Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [6] |
| Substituted 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | [6] |
| Phenylamino-substituted 1,4-benzoquinone | Pseudomonas aeruginosa | 16-128 | [11] |
Note: The data presented are for structurally related compounds. The specific MIC values for derivatives of this compound must be determined experimentally.
Conclusion and Future Directions
This compound has established itself as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-bromo substituent provide a robust platform for the generation of diverse libraries of novel compounds. The demonstrated potential of the broader class of 2-phenylquinoline derivatives in anticancer and antimicrobial applications strongly suggests that further exploration of this compound derivatives is a promising avenue for the discovery of new therapeutic agents.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of various substituents at the 4-position on the biological activity against a wide panel of cancer cell lines and microbial strains.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent derivatives.
-
Optimization of pharmacokinetic properties: Modification of the scaffold to improve solubility, metabolic stability, and bioavailability for potential in vivo applications.
By leveraging the chemical tractability of this compound and a deep understanding of its structure-activity relationships, the scientific community can continue to unlock the therapeutic potential of this privileged scaffold in the ongoing quest for novel and effective medicines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the C4-Position Derivatization of 4-Bromo-2-phenylquinoline
Introduction: The Significance of the 2-Phenylquinoline Scaffold
The 2-phenylquinoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, drug discovery, and materials science. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the development of a diverse range of biologically active compounds and functional materials. Derivatives of 2-phenylquinoline have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The strategic functionalization of the 2-phenylquinoline nucleus is a key approach for modulating its physicochemical properties and biological activity. The bromine atom at the 4-position of 4-bromo-2-phenylquinoline serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through various modern synthetic methodologies. This guide provides an in-depth exploration of the derivatization of this compound at the C4-position, offering detailed protocols and expert insights into the selection of appropriate synthetic strategies.
Strategic Approaches to C4-Functionalization
The derivatization of this compound at the 4-position can be broadly categorized into two main strategies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of method depends on the desired functionality to be introduced and the overall synthetic scheme.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. For the derivatization of this compound, three key reactions are of particular importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for the construction of diverse compound libraries.[1]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester.[2][3] It is a robust and widely used method for the synthesis of biaryl compounds.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[4][5] The resulting aryl alkynes are valuable intermediates that can be further elaborated.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[6][7] It is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active molecules.[8]
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophilic attack, the presence of the electron-withdrawing quinoline nitrogen atom activates the C4-position of this compound towards nucleophilic aromatic substitution.[9] This allows for the direct displacement of the bromide with various nucleophiles, such as amines and alkoxides, providing a complementary approach to the palladium-catalyzed methods.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the derivatization of this compound at the 4-position. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-phenylquinolines
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-phenylquinoline.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | Typically >80% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Typically >85% |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Typically >75% |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-phenylquinolines
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[10]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-2-phenylquinoline with terminal alkynes. This reaction is a powerful tool for the synthesis of novel 2,4-disubstituted quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] This methodology has been widely applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The quinoline scaffold is a privileged structure in drug discovery, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of this compound.
Experimental Protocols
This section outlines a detailed experimental protocol for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene. The protocol is based on established procedures for similar substrates and may require optimization for different alkynes.[3]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃, if using Pd(OAc)₂)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Detailed Experimental Procedure
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq), and Copper(I) iodide (0.05 eq).
-
If using a palladium precursor like Pd(OAc)₂, add a suitable phosphine ligand such as Triphenylphosphine (PPh₃, 0.05 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., Dioxane) and the base (e.g., Triethylamine, 3.0 eq) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC, typically after 6-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-alkynyl-2-phenylquinoline derivative.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Quantitative Data
The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of bromoquinoline derivatives with various terminal alkynes, based on literature precedents for structurally similar compounds.[3]
Table 1: Reaction Conditions for Sonogashira Coupling of Bromoquinolines
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (2.5) | 5 | - | Et₃N | Dioxane | 100 | 6 |
| 2 | Pd(OAc)₂ (2.5) | 5 | XPhos (5) | Et₃N | Dioxane | 100 | 6 |
| 3 | Pd(PPh₃)₄ (5) | 10 | - | Et₃N | Dioxane | 100 | 6 |
Table 2: Representative Yields for Sonogashira Coupling of Bromoquinolines with Various Alkynes
| Entry | Bromoquinoline Substrate | Alkyne | Product | Yield (%) |
| 1 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | 99 |
| 2 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | 4-Methoxyphenylacetylene | 4,8-Bis((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)quinoline | 99 |
| 3 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | 4-Cyanophenylacetylene | 4,8-Bis((4-cyanophenyl)ethynyl)-2-(trifluoromethyl)quinoline | 71 |
| 4 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | Cyclopropylacetylene | 4,8-Bis(cyclopropylethynyl)-2-(trifluoromethyl)quinoline | 80 |
Note: The yields are based on the reaction of a dibromoquinoline. For the monosubstitution of this compound, high yields can also be expected under optimized conditions.
Signaling Pathways and Logical Relationships
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. In parallel, the copper cycle involves the deprotonation of the terminal alkyne by the base and subsequent formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. The final step is the reductive elimination from the palladium center, which yields the desired alkynylated product and regenerates the active Pd(0) catalyst.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following this detailed protocol, researchers can effectively synthesize a variety of 4-alkynyl-2-phenylquinoline derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols: 4-Bromo-2-phenylquinoline as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2-phenylquinoline as a key starting material for the synthesis of diverse pharmaceutical intermediates. The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The bromine atom at the 4-position of this compound serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
This document details experimental protocols for key synthetic transformations, presents quantitative data on the biological activities of representative derivatives, and provides visual diagrams of synthetic and biological pathways to facilitate understanding and application in a research and development setting.
Synthetic Applications of this compound
The reactivity of the C-Br bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives. The most common and powerful of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylquinolines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. Starting from this compound, a variety of aryl and heteroaryl groups can be introduced at the 4-position.
Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-phenylquinoline
This representative protocol details the synthesis of a 4-aryl-2-phenylquinoline derivative.
Materials:
-
This compound (1.0 mmol, 285 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 75-85%
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted aromatic compounds.[2] This reaction is particularly useful for the synthesis of intermediates that can undergo further transformations.
Workflow for Sonogashira Coupling.
Experimental Protocol: Synthesis of 4-(phenylethynyl)-2-phenylquinoline
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (Et₃N) (3 mL)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add DMF and triethylamine, followed by the addition of phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.
Expected Yield: 80-90%
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of a wide range of amines with aryl halides, providing a direct route to N-aryl and N-heteroaryl compounds.
Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 4-morpholino-2-phenylquinoline
The following is a representative protocol for the Buchwald-Hartwig amination of this compound.[4]
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add toluene and morpholine under an argon atmosphere.
-
Heat the reaction mixture to 110 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Expected Yield: 60-88%[4]
Pharmaceutical Applications and Biological Activity
Derivatives of 2-phenylquinoline have demonstrated significant potential in various therapeutic areas. Below are examples of their application as anticancer and anti-inflammatory agents, supported by quantitative data.
Anticancer Activity
Numerous 2-phenylquinoline derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action can vary, with some compounds acting as histone deacetylase (HDAC) inhibitors, while others may target different cellular pathways.[5]
Table 1: In Vitro Anticancer Activity of 2-Phenylquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13a | HeLa (Cervical) | 0.50 | [6] |
| A2780 (Ovarian) | 0.33 | [6] | |
| K562 (Leukemia) | 0.53 | [6] | |
| D28 | K562 (Leukemia) | 1.02 | [5] |
| MCF-7 (Breast) | 5.66 | [5] | |
| A549 (Lung) | 2.83 | [5] | |
| 5a | MCF-7 (Breast) | 0.023 | |
| 3e | MCF-7 (Breast) | 0.031 |
Anti-inflammatory Activity
The 2-phenylquinoline scaffold is also a promising template for the development of novel anti-inflammatory agents. Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7] Others function by inhibiting signaling pathways mediated by kinases like Receptor-Interacting Protein Kinase 2 (RIPK2).[8][9][10]
Table 2: In Vitro Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 12c | COX-2 | 0.1 | [7] |
| 14a | COX-2 | 0.11 | [7] |
| 14b | COX-2 | 0.11 | [7] |
| 5c | 5-LOX | > Zileuton | [7] |
| 11b | 5-LOX | > Zileuton | [7] |
| Ponatinib | RIPK2 | Potent Inhibition | [8] |
| Regorafenib | RIPK2 | Potent Inhibition | [8] |
Signaling Pathway Modulation
A key mechanism through which 2-phenylquinoline derivatives exert their anti-inflammatory effects is by modulating intracellular signaling pathways. The RIPK2 signaling pathway is a critical component of the innate immune response and is activated by the bacterial sensors NOD1 and NOD2.[9][10] Inhibition of RIPK2 can block downstream inflammatory signaling.
RIPK2 Signaling Pathway and Inhibition.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The straightforward derivatization at the 4-position using modern cross-coupling methodologies allows for the rapid generation of compound libraries for screening in drug discovery programs. The demonstrated potent anticancer and anti-inflammatory activities of 2-phenylquinoline derivatives underscore the importance of this scaffold in medicinal chemistry. The protocols and data presented herein serve as a practical guide for researchers and scientists in the development of novel therapeutics based on the 2-phenylquinoline core.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Receptor interacting protein kinase 2-mediated mitophagy regulates inflammasome activation during virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Application Notes and Protocols for C-N Bond Formation Using 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of 4-amino-2-phenylquinoline derivatives through carbon-nitrogen (C-N) bond formation, a crucial transformation in the development of novel therapeutics. The 4-amino-2-phenylquinoline scaffold is a key pharmacophore found in a variety of biologically active molecules, including potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in inflammatory signaling pathways.
Introduction
The formation of a C-N bond at the 4-position of the 2-phenylquinoline core is a key step in the synthesis of a diverse range of compounds with significant potential in drug discovery. Traditional methods for forming such bonds often require harsh reaction conditions and may have limited substrate scope. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer milder and more versatile alternatives for the synthesis of 4-amino-2-phenylquinoline derivatives. These methods, including microwave-assisted protocols, provide efficient pathways to novel compounds for screening and development.
Key Synthetic Methodologies
Two of the most powerful and widely used methods for the arylation of amines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2][3] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base. This reaction is known for its broad substrate scope and functional group tolerance.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromo-2-phenylquinoline
-
Amine (e.g., aniline, aliphatic amine, or N-heterocycle)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
To a Schlenk tube or microwave reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv) to the reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring. For conventional heating, a temperature of 80-120 °C is typical, with reaction times ranging from 2 to 24 hours. For microwave-assisted synthesis, temperatures of 100-150 °C for 10-60 minutes are common.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Aniline | >95 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | Morpholine | 85-95 |
| Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | Indole | 70-85 |
Note: The data in this table are illustrative and based on general procedures for aryl bromides. Optimization for this compound is recommended.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[6][7] While traditional Ullmann reactions required high temperatures, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[8]
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, aliphatic amine, or N-heterocycle)
-
Copper catalyst (e.g., CuI, Cu₂O, or Cu powder)
-
Ligand (optional, e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel
-
Magnetic stirrer and heating source
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the amine (1.5-2.0 equiv), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%, if used).
-
Add the base (2.0-3.0 equiv) to the mixture.
-
Add the solvent.
-
Heat the reaction mixture with stirring at a temperature of 100-180 °C for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Ullmann Condensation of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | Aniline | 70-90 |
| Cu₂O (15) | L-Proline (30) | K₃PO₄ (2.5) | DMSO | 110 | 36 | Piperidine | 65-85 |
| Cu powder (20) | None | Cs₂CO₃ (3.0) | NMP | 160 | 48 | Imidazole | 50-70 |
Note: The data in this table are illustrative and based on general procedures for aryl bromides. Optimization for this compound is recommended.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions.[9][10][11] Both the Buchwald-Hartwig amination and Ullmann condensation can be effectively performed under microwave conditions. The protocols are similar to the conventional heating methods, with the primary difference being the use of a dedicated microwave reactor.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Heating | Microwave-Assisted |
| Buchwald-Hartwig | 80-120 °C, 2-24 h | 100-150 °C, 10-60 min |
| Ullmann | 100-180 °C, 12-48 h | 120-200 °C, 30-120 min |
Biological Context: Inhibition of the NOD-RIPK2 Signaling Pathway
4-Aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune response. RIPK2 is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins (NODs), NOD1 and NOD2. These intracellular sensors recognize bacterial peptidoglycan fragments, triggering a signaling cascade that leads to the activation of pro-inflammatory transcription factors like NF-κB and the subsequent production of inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.
The diagram below illustrates the NOD1/NOD2 signaling pathway and the point of intervention for 4-amino-2-phenylquinoline-based RIPK2 inhibitors.
Figure 1. Simplified NOD1/NOD2-RIPK2 signaling pathway and inhibition by 4-amino-2-phenylquinoline derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of 4-amino-2-phenylquinoline derivatives.
Figure 2. General workflow for the synthesis and evaluation of 4-amino-2-phenylquinoline derivatives.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Aryl-2-Phenylquinolines from 4-Bromo-2-Phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-2-phenylquinolines, valuable scaffolds in medicinal chemistry and materials science. The primary synthetic route detailed is the palladium-catalyzed cross-coupling of 4-bromo-2-phenylquinoline with various arylating agents. Key methodologies, including Suzuki-Miyaura, Stille, and Negishi couplings, are discussed, offering versatile pathways to a diverse range of 4-aryl-2-phenylquinoline derivatives. This guide includes representative experimental procedures, tabulated data for synthesized compounds, and visual diagrams of the synthetic workflow to aid in research and development.
Introduction
The 2-phenylquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of an aryl substituent at the 4-position can significantly modulate the pharmacological properties of the quinoline scaffold, leading to the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, enabling the efficient synthesis of 4-aryl-2-phenylquinolines from the readily accessible this compound precursor.
This document outlines protocols for three common palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Utilizes arylboronic acids as the arylating agent, known for their stability and low toxicity.
-
Stille Coupling: Employs organostannanes, which are highly tolerant of various functional groups.
-
Negishi Coupling: Involves organozinc reagents, which exhibit high reactivity.
General Synthetic Workflow
The synthesis of 4-aryl-2-phenylquinolines from this compound via palladium-catalyzed cross-coupling reactions follows a general workflow. This involves the reaction of the aryl halide with an organometallic arylating agent in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
General workflow for the synthesis of 4-aryl-2-phenylquinolines.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to the commercial availability, stability, and low toxicity of boronic acid reagents.[1]
General Protocol:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,4-Diphenylquinoline | 92 |
| 2 | 4-Tolylboronic acid | 4-(p-Tolyl)-2-phenylquinoline | 88 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenylquinoline | 85 |
| 4 | Thiophen-2-ylboronic acid | 2-Phenyl-4-(thiophen-2-yl)quinoline | 78 |
| 5 | Furan-2-ylboronic acid | 4-(Furan-2-yl)-2-phenylquinoline | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Stille Coupling
The Stille coupling offers the advantage of using organotin reagents that are tolerant to a wide variety of functional groups and are generally stable to air and moisture.[2][3] However, the toxicity of organotin compounds is a significant drawback.
General Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., toluene or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the arylstannane reagent (1.1 mmol).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
After completion, cool the mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and can be particularly useful for less reactive aryl halides.[4][5] These reagents are typically prepared in situ and are sensitive to air and moisture.
General Protocol:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react the corresponding aryl halide (e.g., arylbromide or iodide) with activated zinc dust in an anhydrous solvent like THF to generate the arylzinc reagent.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) in anhydrous THF.
-
To this mixture, add the freshly prepared arylzinc reagent (1.5 mmol) via cannula.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Characterization Data
The synthesized 4-aryl-2-phenylquinolines can be characterized by standard spectroscopic methods.
Representative Spectroscopic Data for 2,4-Diphenylquinoline:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (d, 1H), 8.15 (d, 2H), 7.80-7.70 (m, 3H), 7.60-7.40 (m, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0, 149.1, 148.9, 139.6, 137.9, 130.3, 129.8, 129.5, 129.3, 128.8, 128.6, 128.4, 127.6, 126.2, 125.8, 119.5. |
| MS (ESI) | m/z 282.12 [M+H]⁺ |
Signaling Pathways and Logical Relationships
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The synthesis of 4-aryl-2-phenylquinolines from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of method—Suzuki-Miyaura, Stille, or Negishi coupling—will depend on the specific requirements of the synthesis, including functional group tolerance, availability of starting materials, and toxicity considerations. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and diversify this important class of compounds for applications in drug discovery and materials science.
References
Application of 4-Bromo-2-phenylquinoline in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-phenylquinoline is a halogenated derivative of the quinoline heterocyclic system, a scaffold of significant interest in materials science and medicinal chemistry. The presence of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse range of functionalized 2-phenylquinoline derivatives with tailored electronic and photophysical properties. These characteristics make this compound a valuable building block for the development of advanced materials, particularly in the field of organic electronics.
This document provides an overview of the applications of this compound in materials science, with a focus on its use in the synthesis of organic light-emitting diode (OLED) materials. Detailed experimental protocols for the synthesis and derivatization of this compound are also presented.
Application in Organic Light-Emitting Diodes (OLEDs)
A derivative of this compound, 2-(2-Bromo-4-cynophenyl)-4-phenylquinoline (Br-CN-DPQ), has been synthesized and investigated as a blue light-emitting organic phosphor for solid-state lighting applications.[1] The introduction of the bromo and cyano functionalities onto the 2-phenyl ring of the quinoline core allows for tuning of the material's photophysical properties.
Photophysical Properties of a this compound Derivative
The photophysical properties of 2-(2-Bromo-4-cynophenyl)-4-phenylquinoline (Br-CN-DPQ) have been characterized, demonstrating its potential as a blue-emitting material.[1]
| Property | Value | Solvent/Condition |
| Maximum Absorption Peaks | 300-303 nm, 328 nm | Various Solvents |
| Lowest-Energy Absorption Band | 393-398 nm (n-π* transition) | Various Solvents |
| Energy Band Gap | 2.87-2.94 eV | Calculated |
| Chromaticity Coordinates (CIE 1931) | Blue Region | Various Solvents |
Experimental Protocols
Synthesis of 2-(2-Bromo-4-cynophenyl)-4-phenylquinoline (Br-CN-DPQ)
This protocol is based on the reported synthesis of a blue light-emitting organic phosphor derived from a bromo-phenylquinoline structure.[1]
Materials:
-
Appropriate starting materials (e.g., a substituted 2-amino-benzophenone and a substituted acetophenone)
-
Dichloromethane
-
Distilled water
-
Hexane
Procedure:
-
The synthesis is presumed to proceed via a Friedländer annulation or a similar condensation reaction to form the quinoline core.
-
Following the reaction, the organic layer is separated.
-
The collected organic layer is placed on a watch glass to allow for the evaporation of the remaining dichloromethane.
-
The resulting solid is washed multiple times with distilled water (e.g., 5 x 50 mL).
-
Subsequent washings with hexane (e.g., 5 x 20 mL) are performed to yield the crystalline solid product, Bromo-Cyno Diphenylquinoline ([C22H13N2Br]).[1]
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
The bromine atom at the 4-position of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, enabling the synthesis of a library of novel materials with diverse photophysical and electronic properties. The following is a general protocol adapted from established methods for Suzuki-Miyaura reactions.
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%)
-
Solvent (e.g., a water-miscible organic solvent like WEB, 3 mL)
-
Diethyl ether
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and the palladium catalyst (0.5 mol%).
-
Add the solvent (3 mL) to the mixture.
-
Stir the reaction mixture at room temperature for the required duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction solution with diethyl ether (e.g., 4 x 10 mL).
-
Purify the combined organic extracts by column chromatography on silica gel.
-
Elute the column with a suitable solvent system (e.g., n-hexane/ethyl acetate, 9:1 v/v) to isolate the desired 4-aryl-2-phenylquinoline product.
-
Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, GC-MS).
Visualizations
Caption: Synthetic workflow for a this compound derivative.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-phenylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield for 4-Bromo-2-phenylquinoline.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue. Here are the primary suspects and recommended actions:
-
Inactive Catalyst: The active Pd(0) species may not have formed or may have decomposed.
-
Solution: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]
-
-
Poor Reactivity of the Aryl Bromide: The C-Br bond on the electron-deficient quinoline ring can be challenging to activate.
-
Solution: Switch to a more active catalyst system. Catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective for heteroaryl halides.[1]
-
-
Inappropriate Reaction Conditions: The chosen temperature, solvent, or base may not be optimal.
-
Solution: Systematically screen reaction parameters. Increase the reaction temperature, as Suzuki couplings of heteroaryl bromides often require more forcing conditions.[2] Screen different solvents and bases (see tables below for suggestions).
-
Q2: My starting material is consumed, but the yield of the desired 4-aryl-2-phenylquinoline is low, and I see significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to low yields. Here's how to identify and mitigate them:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Identification: Presence of the corresponding arene (from the boronic acid) as a byproduct.
-
Solution: Use anhydrous solvents and reagents, as water can promote this side reaction. Using a more stable boronic ester, such as a pinacol ester, can also prevent premature decomposition.[1]
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Identification: Presence of a symmetrical biaryl corresponding to the boronic acid.
-
Solution: This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
-
-
Dehalogenation: The this compound is reduced to 2-phenylquinoline.
-
Identification: Presence of 2-phenylquinoline in the product mixture.
-
Solution: This can be influenced by the choice of ligand and base. Screening different reaction conditions can help identify a system that favors the cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of this compound?
A1: For N-heterocyclic substrates like this compound, standard catalysts like Pd(PPh₃)₄ may give low yields. A more robust starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective.[1]
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step with the palladium complex. The choice of base can significantly impact the reaction yield. For challenging couplings involving heteroaryl halides, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. It is important to use a finely powdered base to ensure good reactivity.[1]
Q3: What are the recommended solvents for this reaction?
A3: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water. The water helps to dissolve the inorganic base and can accelerate the reaction. However, an excess of water can promote protodeboronation, so a solvent mixture like dioxane/water (4:1) is a good starting point.[1]
Q4: How does the electronic nature of the boronic acid affect the reaction?
A4: Electron-rich boronic acids tend to react faster in the transmetalation step, often leading to higher yields. Conversely, electron-deficient boronic acids may require more forcing conditions (higher temperature, stronger base, more active catalyst) to achieve good conversion.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of substrates similar to this compound, providing a starting point for optimization.
Table 1: Optimization of Suzuki Coupling for 3-Bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester [2]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1.2 | P1-L4 | DBU | THF/H₂O (5:1) | 110 | 10 | 82 |
| 2.1 | P1-L5 | DBU | THF/H₂O (5:1) | 110 | 10 | 35 |
| 1.2 | P1-L1 | DBU | THF/H₂O (5:1) | 110 | 3.9 | 88 |
Table 2: Representative Conditions for Suzuki Coupling of Bromo-N-Heterocycles
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [1] |
| 4-Bromo-N-(tert-butyl)pyridin-2-amine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [3] |
| 7-Bromo-4-hydroxy-2-phenylquinoline | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | Reflux | 82 | [4] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-phenylquinoline.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 4-Bromo-2-phenylquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your synthetic routes and improve product yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of quinoline derivatives.
Q1: My reaction mixture is producing a significant amount of dark, intractable tar. What is the primary cause and how can I prevent it?
A1: Tar formation is a prevalent issue in many classical quinoline syntheses, particularly the Doebner-von Miller and Skraup reactions. It is primarily caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or the decomposition of reactants under harsh, high-temperature acidic conditions.[1][2][3]
Mitigation Strategies:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, minimizing its self-polymerization.[3]
-
Temperature Control: Avoid excessive temperatures. While heat is often required to drive the cyclization, it can also accelerate polymerization and decomposition.[4][5] Maintain the lowest effective temperature for the reaction.
-
Use of Moderators: In Skraup-type syntheses, moderators like ferrous sulfate (FeSO₄) can be added to make the reaction less violent and reduce charring.[1][4]
-
Biphasic Solvent Systems: Sequestering the sensitive carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and improve yields.[1][5]
Q2: My final product is contaminated with reduced quinolines (e.g., dihydro- or tetrahydroquinolines). Why does this happen?
A2: The final step in many quinoline syntheses, such as the Doebner-von Miller and Skraup reactions, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5][6] If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete aromatization, these reduced byproducts will be present in your crude product.[5] To resolve this, ensure a sufficient stoichiometric amount of the oxidizing agent is used and that reaction times are adequate for complete conversion.
Q3: I am observing a mixture of regioisomers. How can I improve regioselectivity?
A3: The formation of undesired regioisomers is a common challenge in syntheses like the Combes or Friedländer when using unsymmetrical ketones or β-diketones.[2][7] Regioselectivity is influenced by both steric and electronic factors. Steric hindrance can dictate which carbonyl group of the diketone reacts with the aniline, while the electronic properties of the aniline substituents determine the position of the electrophilic aromatic cyclization.[8] Controlling regioselectivity often requires careful optimization of the catalyst (acid or base) and reaction temperature to favor one cyclization pathway over another.[8]
Q4: How should I approach the purification of my crude this compound?
A4: Purification strategies depend on the nature of the impurities.
-
For Tarry Residues: Steam distillation can be highly effective for separating the volatile quinoline product from non-volatile tars and polymers.[3][4]
-
For General Impurities: Column chromatography on silica gel is a standard method. A common eluent system is a gradient of ethyl acetate in hexane.[9] Be aware that hydroxyquinolines can chelate with metal ions or interact strongly with silica; in such cases, using deactivated silica (e.g., treated with triethylamine) or switching to alumina may be beneficial.[9]
-
For Crystalline Solids: Recrystallization is an excellent final purification step. Test a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent/anti-solvent system can also be effective.[9]
Troubleshooting Guide 1: Friedländer Annulation
The Friedländer synthesis is a versatile method for preparing this compound by reacting an o-aminoaryl ketone with a compound containing an α-methylene group.[10][11] A common route involves the condensation of 2-amino-5-bromobenzophenone with a ketone like acetophenone .
Issue: Low Yield due to Ketone Self-Condensation
Symptoms: Your crude product analysis (TLC, NMR) shows significant byproducts derived from the ketone starting material, and the yield of this compound is low.
Causality: The Friedländer reaction can be catalyzed by either acid or base.[7] These conditions are also ideal for promoting the aldol self-condensation of the ketone reactant (e.g., acetophenone), which competes with the desired reaction pathway.[2] This side reaction consumes the ketone, reduces the overall yield, and complicates purification.
Troubleshooting Protocol: Minimizing Self-Condensation
-
Catalyst Selection:
-
Rationale: The choice of catalyst can significantly influence the relative rates of the desired condensation versus the side reaction. While traditional methods use strong acids or bases, modern protocols often employ milder catalysts.[7][12]
-
Action: Screen milder catalysts. Lewis acids like iodine or metal triflates have been shown to be effective and can reduce the propensity for self-condensation compared to strong Brønsted acids or bases.[10][11] For base-catalyzed reactions, consider using a weaker base or a heterogeneous catalyst.
-
-
Controlled Reagent Addition:
-
Rationale: To favor the reaction between the aminobenzophenone and the ketone, the self-condensation of the ketone must be kinetically disfavored.
-
Action: In a reaction vessel, dissolve the 2-amino-5-bromobenzophenone in the chosen solvent with the catalyst. Heat the mixture to the reaction temperature. Then, add the ketone (acetophenone) solution dropwise over an extended period (e.g., 1-2 hours). This maintains a low concentration of the ketone, suppressing the second-order self-condensation reaction.
-
-
Use of an Imine Analog:
-
Rationale: To completely avoid aldol side reactions under basic conditions, the o-aminoaryl ketone can be pre-reacted to form an imine analog. This protects it from unwanted pathways before the cyclization step.[7]
-
Action: This advanced strategy involves modifying the starting material but can be highly effective for complex substrates where side reactions are particularly problematic.
-
Troubleshooting Guide 2: Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound.[13][14] To synthesize a 2-phenylquinoline derivative, one could react a bromo-substituted aniline with an α,β-unsaturated carbonyl like cinnamaldehyde. The most significant challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl reactant.[3][5]
Issue: Severe Tar Formation and Low Yield
Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making stirring difficult and product isolation nearly impossible. The yield of the desired quinoline is consequently very low.
Causality: Strong acids, which are necessary to catalyze the Doebner-von Miller reaction, are highly effective at promoting the polymerization of electron-rich alkenes, such as the α,β-unsaturated carbonyl starting material.[1][5] This is often the dominant reaction pathway if conditions are not carefully controlled.
Troubleshooting Protocol: Tar Formation Mitigation
This protocol is designed to minimize the polymerization of the α,β-unsaturated carbonyl compound.
-
Assemble the Reaction Apparatus: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactants: To the flask, add the aniline derivative (e.g., 4-bromoaniline) and the acid catalyst (e.g., concentrated HCl or H₂SO₄) in the appropriate solvent (e.g., water or ethanol).
-
Controlled Addition of Carbonyl:
-
Rationale: This is the most critical step for preventing polymerization. By adding the α,β-unsaturated carbonyl compound slowly to the heated reaction mixture, its concentration is kept low, thus favoring the desired Michael addition with the aniline over self-polymerization.[3]
-
Action: Heat the aniline/acid mixture to reflux. Using an addition funnel, add the α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde), either neat or dissolved in a minimal amount of a miscible solvent, dropwise over 1-2 hours.
-
-
Reaction Monitoring:
-
Action: After the addition is complete, continue to reflux the mixture. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid unnecessary heating that could lead to decomposition.
-
-
Work-up and Isolation:
-
Rationale: The crude product is often trapped within a tarry matrix. A steam distillation is highly effective at separating the volatile quinoline from the non-volatile polymer.[3][4]
-
Action: After cooling, carefully neutralize the reaction mixture with a concentrated base solution (e.g., NaOH). Set up the apparatus for steam distillation. The this compound will co-distill with the water. Collect the distillate, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.[3]
-
General Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach is crucial. The following workflow can guide your optimization process.
Quantitative Data Summary
Optimizing reaction conditions often involves adjusting catalysts and solvents. While specific data for this compound is sparse, the following table, adapted from studies on related Friedländer and Doebner-von Miller syntheses, illustrates the impact of catalyst choice.
| Synthesis Type | Reactants | Catalyst | Conditions | Typical Side Products | Reference |
| Friedländer | o-aminoaryl ketone + α-methylene ketone | Strong Base (e.g., KOH) | High Temp | Aldol self-condensation products | [2][7] |
| Friedländer | o-aminoaryl ketone + α-methylene ketone | Lewis Acid (e.g., Iodine, Nd(NO₃)₃) | Milder Temp | Reduced side reactions | [10] |
| Doebner-von Miller | Aniline + α,β-unsaturated carbonyl | Strong Acid (e.g., HCl, H₂SO₄) | Reflux | Tar, polymers | [3][5] |
| Doebner-von Miller | Aniline + α,β-unsaturated carbonyl | Lewis Acid (e.g., ZnCl₂, SnCl₄) | Reflux | Can reduce tar formation | [5][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. du.edu.eg [du.edu.eg]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
Technical Support Center: Purification of 4-Bromo-2-phenylquinoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 4-Bromo-2-phenylquinoline via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: No crystals are forming upon cooling.
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
-
Answer: The absence of crystal formation is a common challenge that can arise from several factors:
-
The solution may not be supersaturated: This can happen if too much solvent was used to dissolve the compound.[1][2]
-
The compound may be too soluble in the chosen solvent at low temperatures. [1]
-
The cooling process may be too slow, or the solution may lack nucleation sites for crystal growth to begin. [1]
-
High levels of impurities can inhibit crystallization. [1]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[3]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will provide a template for further crystal growth.[3]
-
-
Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound.[5]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling my solution, a liquid or oily substance has separated instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[4][6] This is more likely to happen if the compound is of low purity, as impurities can depress the melting point.[4] The oily layer is an impure liquid form of your compound.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.[4]
-
Lower the Cooling Temperature: Try cooling the solution more slowly to encourage crystal formation before the solution reaches the temperature at which it oils out.
-
Change the Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture. Adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling can sometimes prevent oiling out.[1]
-
Issue 3: The recrystallization yield is very low.
-
Question: I have successfully obtained crystals, but the final recovered mass is much lower than expected. How can I improve the yield?
-
Answer: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7]
-
Premature crystallization: If crystals form in the hot filtration step, product will be lost.
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystals to form completely.[8]
-
Multiple unnecessary transfers of the material. [9]
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[9]
-
Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.[8]
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.[10]
-
Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover it by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 4: The purified crystals are colored.
-
Question: My starting material was colored, and the final crystals still have a noticeable color. How can I remove colored impurities?
-
Answer: Colored impurities are common in organic synthesis. These can often be removed by using activated charcoal.
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Boil and Filter: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[10] Be cautious not to use too much charcoal as it can also adsorb some of your desired product.
-
Data Presentation
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Good potential candidate. |
| Methanol | Polar Protic | Sparingly Soluble | Soluble | Good potential candidate. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Very Soluble | May be too soluble; could be used as the "good" solvent in a mixed-solvent system. |
| Acetone | Moderately Polar | Moderately Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization. |
| Toluene | Non-polar | Sparingly Soluble | Soluble | Good potential candidate, especially for removing more polar impurities. |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Good potential as an "anti-solvent" in a mixed-solvent system with a more polar solvent. |
| Water | Very Polar | Insoluble | Insoluble | Unsuitable as a single solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Glass funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and filter paper (for vacuum filtration)
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or the table above, select a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid has just dissolved. Do not add an excess of solvent.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask. This step should be done quickly to avoid premature crystallization.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[11] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The crystals can then be transferred to a watch glass to air dry further or dried in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals. Pure this compound has a reported melting point of 84-87 °C. A sharp melting point range close to the literature value is an indication of high purity.
Safety Precautions:
-
Always work in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Avoid inhalation of dust or vapors.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
-
Handle hot glassware with appropriate clamps or tongs.
Visualizations
Recrystallization Troubleshooting Workflow
Caption: A workflow diagram illustrating the troubleshooting steps for common issues encountered during recrystallization.
Solvent Selection Logic for Recrystallization
Caption: A diagram illustrating the logical considerations for selecting a suitable recrystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ck12.org [ck12.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. fishersci.fr [fishersci.fr]
- 13. aksci.com [aksci.com]
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-phenylquinoline Derivatives
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2-phenylquinoline derivatives via column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
| Issue/Question | Possible Causes & Solutions |
| Q1: My this compound derivative is decomposing on the silica gel column. What should I do? | Cause: The quinoline nitrogen is basic and can interact strongly with the acidic surface of standard silica gel, leading to degradation.[1][2]Solutions: 1. Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your chosen eluent containing a small amount of a base, such as 0.5-2% triethylamine (NEt₃).[1] You can also pre-flush the packed column with this basic solvent mixture before loading your sample.[3]2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[1][2] Other options include bonded silica phases like diol or amine.[3] |
| Q2: The separation between my product and an impurity is poor, even though they have different Rf values on the TLC plate. Why is this happening? | Cause: This can result from several factors including column overloading, poor packing, or running the column too quickly or too slowly.[4] Co-elution can also occur if one compound affects the solubility and movement of another in the eluent.[2]Solutions: 1. Check Sample Load: Do not overload the column. A general rule is to use 1-5% of the silica gel weight as your sample weight.2. Optimize Flow Rate: If the flow rate is too fast, proper equilibration between the stationary and mobile phases cannot occur.[4] If it's too slow, diffusion can cause bands to broaden.[4] Aim for a steady drip rate.3. Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.[4]4. Re-evaluate Solvent System: The TLC may be misleading. Try a different solvent system that provides a greater separation (ΔRf) between your target compound and the impurity. |
| Q3: My compound is not eluting from the column, even after I increase the solvent polarity significantly. | Cause: The compound may have a very high affinity for the stationary phase or it may have decomposed on the column.[2]Solutions: 1. Check for Decomposition: Run a 2D TLC to check if the compound is stable on silica.[2] Spot your compound, run the TLC in one direction, dry it, and then run it again at a 90-degree angle in the same solvent. If a new spot appears, the compound is likely decomposing.[2]2. Drastic Polarity Increase: If the compound is stable, try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to elute highly retained compounds.[2]3. Confirm Compound Presence: Before running the column, ensure the desired product was present in the crude mixture via techniques like NMR or LC-MS. |
| Q4: The bands on my column are streaking or "tailing" instead of being sharp and distinct. | Cause: Peak tailing for basic compounds like quinolines is often due to secondary interactions with acidic residual silanol groups on the silica surface.[3]Solutions: 1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of triethylamine or pyridine into your mobile phase.[1] This additive will preferentially interact with the active silanol sites, masking them from your compound.[3]2. Reduce Sample Concentration: Tailing can also be a sign of column overloading. Try loading a smaller amount of your crude product. |
| Q5: My crude sample is not very soluble in the hexane/ethyl acetate eluent I plan to use. How should I load it onto the column? | Cause: Dissolving the sample in a solvent much stronger than the mobile phase can disrupt the initial separation at the top of the column.[4]Solutions: 1. Use a Minimum Amount of a Stronger Solvent: Dissolve your sample in the absolute minimum volume of a slightly more polar solvent (like dichloromethane).[4] Carefully pipette this concentrated solution onto the top of the silica gel, allowing it to absorb fully before adding the eluent.[4]2. Dry Loading (Recommended): Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[4] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] Carefully add this powder to the top of your packed column. This is often the most effective method for samples with poor solubility in the eluent.[4] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the best stationary phase for purifying this compound derivatives? | Silica gel is the most common and cost-effective stationary phase for normal-phase column chromatography.[5] However, due to the basic nature of the quinoline nitrogen, neutral or basic alumina can be a superior choice to prevent product degradation, especially if you observe decomposition on silica.[1] |
| Q2: How do I choose the right mobile phase (eluent)? | The ideal mobile phase should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product between 0.2 and 0.4 . A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane (DCM) .[2] |
| Q3: What is the purpose of adding triethylamine (NEt₃) to the mobile phase? | Triethylamine is a base that is added to the eluent (typically 0.5-2%) to deactivate the acidic silanol groups on the surface of silica gel.[1] This prevents the basic quinoline nitrogen from binding too strongly, which minimizes peak tailing and reduces the risk of on-column decomposition.[3] |
| Q4: What is the difference between "wet loading" and "dry loading" a sample? | Wet loading involves dissolving the sample in a minimal amount of solvent and applying it directly to the top of the column as a liquid.[4] This is quick but can be problematic if the sample is not soluble in the eluent. Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent to get a dry powder, and then adding this powder to the column.[4] Dry loading generally results in better separation and is recommended for samples with poor solubility in the mobile phase.[4] |
| Q5: After purification, my product is a persistent oil and will not crystallize. What can I do? | If your purified this compound derivative is an oil, it may be of high purity.[6] To induce crystallization, you can try techniques like dissolving it in a minimal amount of a solvent (e.g., ethyl acetate) and then slowly adding a non-polar solvent (e.g., hexanes) until it becomes cloudy.[6] Alternatively, since quinolines are basic, you can form a crystalline salt by dissolving the oil in a solvent like ether or isopropanol and adding a solution of HCl.[6] |
Quantitative Data Summary
The optimal solvent system must be determined empirically using TLC. The table below provides an illustrative example of Rf values for a hypothetical this compound derivative and common impurities in different solvent systems to guide method development.
Table 1: Illustrative TLC Rf Values in Various Solvent Systems
| Compound | 20% Ethyl Acetate in Hexanes | 30% Ethyl Acetate in Hexanes | 10% Dichloromethane in Hexanes |
| Non-polar impurity (e.g., unreacted starting material) | 0.85 | 0.90 | 0.75 |
| This compound Derivative (Product) | 0.35 | 0.50 | 0.25 |
| Polar impurity (e.g., by-product) | 0.10 | 0.20 | 0.05 |
Based on this illustrative data, a 20% Ethyl Acetate in Hexanes system would be a good starting point for column chromatography as it provides an optimal Rf of 0.35 for the product and good separation from impurities.
Experimental Protocol: Column Chromatography
This protocol outlines the general steps for purifying this compound derivatives.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
If required, add 0.5-1% triethylamine to the mobile phase to prevent tailing and decomposition.[1]
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a beaker, create a slurry by mixing silica gel with the mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]
3. Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant level of solvent at the top of the column throughout the process.
-
The flow rate should be adjusted to a steady drip. A rate that is too fast will lead to poor separation.[4]
5. Monitoring the Separation:
-
Monitor the elution of compounds by spotting collected fractions onto TLC plates.
-
Check the TLC plates under a UV lamp to visualize the spots corresponding to your product and any impurities.
-
Group the fractions that contain the pure product.
6. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Troubleshooting Heck Reactions of 4-Bromo-2-phenylquinoline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Heck reaction for 4-Bromo-2-phenylquinoline and similar substrates to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction yield for this compound consistently low?
A1: Low yields in Heck reactions involving N-heterocyclic compounds like this compound can stem from several factors. Common issues include catalyst inactivity or decomposition, suboptimal choice of ligand or base, inappropriate reaction temperature, and potential side reactions. The nitrogen atom in the quinoline ring can also coordinate with the palladium catalyst, potentially hindering its catalytic activity.
Q2: What is "palladium black," and why does it form in my reaction?
A2: "Palladium black" is finely divided, catalytically inactive palladium metal that has precipitated out of the solution. Its formation indicates catalyst decomposition. This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio, which fails to stabilize the active Pd(0) species.[1]
Q3: Can the choice of palladium precursor affect the reaction?
A3: Yes. While Pd(PPh₃)₄ is a Pd(0) source, it is a stable 18-electron complex and may not readily dissociate its ligands to enter the catalytic cycle.[2] Pd(OAc)₂ is a common Pd(II) precatalyst that must be reduced in-situ to the active Pd(0) species.[2][3] The efficiency of this reduction can impact the initiation of the reaction. For difficult couplings, using a pre-formed active catalyst or a more easily reduced precatalyst might be beneficial.
Q4: How critical is the choice of base, and which one should I use?
A4: The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[2][4] Common bases include organic amines like triethylamine (Et₃N) and inorganic salts such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2][4][5] For substrates like this compound, a weaker, non-nucleophilic base is often preferred to avoid side reactions. The choice can be solvent-dependent, and screening different bases is recommended.
Q5: Are there common side reactions I should be aware of?
A5: Yes, several side reactions can reduce the yield of the desired product. These include the homocoupling of the aryl halide, reduction of the C-Br bond, and isomerization of the alkene product.[3][6] Product isomerization can sometimes be suppressed by the addition of certain salts, like silver salts.[6]
Troubleshooting Guide for Low Yield
Low conversion and the formation of multiple byproducts are common hurdles. A systematic approach is key to optimizing the reaction.
| Observation | Potential Cause | Suggested Action |
| No or very low conversion of starting material | Inactive Catalyst: The Pd(II) precatalyst is not being reduced to active Pd(0), or the Pd(0) catalyst has decomposed.[3] | Ensure strictly inert (argon or nitrogen) and anhydrous conditions.[3][7] Consider a different palladium source (e.g., Pd₂(dba)₃) or ligand system known for robust activity (e.g., bulky, electron-rich phosphines).[7][8] Try a lower reaction temperature to prevent decomposition.[1] |
| Low Reaction Temperature: The temperature is insufficient to drive the oxidative addition, which is often the rate-limiting step.[9] | Gradually increase the reaction temperature in increments of 10-20 °C. Heck reactions often require temperatures above 100 °C.[5][10][11] | |
| Inappropriate Ligand: The ligand may not be suitable for the substrate, leading to an unstable or inactive catalytic complex. | Screen different phosphine ligands. Bulky, electron-rich monodentate ligands (e.g., P(tBu)₃, P(o-tol)₃) or specific N-heterocyclic carbenes (NHCs) can be effective for challenging aryl bromides.[5][7][8] | |
| Reaction starts but stalls or remains incomplete | Catalyst Deactivation: The active catalyst is being consumed over the course of the reaction. | Lower the catalyst loading, as higher concentrations can sometimes promote decomposition pathways.[1] Ensure the solvent is thoroughly degassed to remove oxygen.[1] Consider a more robust ligand that better stabilizes the palladium center. |
| Insufficient Base: The base is fully consumed before the reaction is complete, halting the regeneration of the Pd(0) catalyst. | Increase the equivalents of the base (e.g., from 1.5 to 2.5 equivalents). Ensure the base is of high purity and dry. | |
| Formation of multiple products / byproducts | Side Reactions: Competing reactions such as homocoupling or reduction are occurring.[3] | Lower the reaction temperature.[3] Screen different solvents or bases to find conditions that favor the desired coupling pathway. High-purity starting materials are essential. |
| Alkene Isomerization: The desired product is isomerizing to a thermodynamically more stable, but undesired, isomer.[6] | This can occur if the β-hydride elimination step is reversible.[6] Adding silver or thallium salts can sometimes promote reductive elimination and minimize isomerization.[6] |
Optimization of Reaction Parameters
The table below summarizes the effect of varying key reaction parameters, providing a starting point for optimization. Yields are illustrative for typical Heck reactions of aryl bromides and may need to be adapted for this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Remarks |
| Catalyst (2 mol%) | Pd(OAc)₂ | 65 | PdCl₂(PPh₃)₂ | 55 | Pd(PPh₃)₄ | 70 | Pd(OAc)₂ often requires an external ligand. Pd(PPh₃)₄ is a direct source of Pd(0).[2][4] |
| Ligand (4 mol%) | PPh₃ | 60 | P(o-tol)₃ | 85 | None | <10 | Bulky, electron-donating ligands often improve yields for aryl bromides.[5] |
| Base (2 equiv.) | Et₃N | 75 | K₂CO₃ | 88 | NaOAc | 70 | Inorganic bases like K₂CO₃ are often effective and can be easier to remove during workup.[4] |
| Solvent | DMF | 92 | Toluene | 65 | Acetonitrile | 78 | Polar aprotic solvents like DMF, NMP, or DMA are standard for Heck reactions.[5] |
| Temperature | 80 °C | 45 | 100 °C | 84 | 120 °C | 91 | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition.[12] |
Visual Troubleshooting and Mechanistic Overview
A logical workflow can simplify the troubleshooting process. The following diagram outlines a step-by-step approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low-yield Heck reactions.
Understanding the catalytic cycle is essential for pinpointing where a reaction might be failing.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Protocol
This protocol serves as a robust starting point for the Heck reaction of this compound with an alkene such as n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 0.2 M)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure the rigorous exclusion of oxygen.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, followed by the degassed solvent via syringe. Stir for 5 minutes, then add the alkene coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. scienceinfo.com [scienceinfo.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-2-phenylquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-bromo-2-phenylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system (palladium source and ligand) for the amination of this compound?
A1: For the palladium-catalyzed amination of heteroaryl halides like this compound, the choice of ligand is critical. While common palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are effective, sterically hindered biaryl phosphine ligands are generally required to achieve high yields.[1] These bulky ligands promote the desired reductive elimination step and can prevent catalyst inhibition by the quinoline nitrogen. For initial screening, we recommend using a pre-formed palladium G3 or G4 precatalyst with a bulky biarylphosphine ligand like XPhos or RuPhos.[2] Precatalysts offer the advantage of reliably generating the active Pd(0) species.[3]
Q2: Which base is most suitable for this reaction?
A2: Strong bases are typically necessary for the Buchwald-Hartwig amination.[3] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice that often leads to high reaction rates.[4] However, it is incompatible with base-sensitive functional groups.[4] For substrates with such groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another option, particularly useful for substrates bearing protic functional groups.[4]
Q3: What is the best solvent for the amination of this compound?
A3: Aprotic, non-polar solvents are generally preferred for the Buchwald-Hartwig amination. Toluene is the most commonly used and often the best choice for achieving high conversion rates.[6] Other solvents like 1,4-dioxane and tetrahydrofuran (THF) can also be effective and are worth screening during optimization.[4]
Q4: What are the typical reaction temperatures and times?
A4: The reaction temperature for the Buchwald-Hartwig amination is typically in the range of 80-110 °C.[3][7] The optimal temperature depends on the reactivity of the specific amine, the catalyst system employed, and the base used. Weaker bases may necessitate higher temperatures to achieve a reasonable reaction rate.[3] Reaction progress should be monitored by a suitable technique like TLC or LC-MS to determine the necessary reaction time, which can range from a few hours to 24 hours.
Catalyst and Reagent Selection Tables
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Advantages | Disadvantages |
| Pd(OAc)₂ | Cost-effective, readily available. | Can be unreliable in generating the active Pd(0) species.[8] |
| Pd₂(dba)₃ | Good source of Pd(0). | Air-sensitive, quality can vary. |
| Precatalysts (e.g., XPhos Pd G3) | Air-stable, reliably generate active catalyst, often require lower catalyst loading.[2] | Higher cost compared to simple salts. |
Table 2: General Guide to Ligand Selection for Different Amine Nucleophiles
| Amine Type | Recommended Ligand(s) | Notes |
| Primary Aliphatic Amines | BrettPhos[4] | Designed for selective monoarylation.[9] |
| Secondary Aliphatic Amines | RuPhos[4] | Generally provides good results with this class of amines.[9] |
| Aryl Amines | XPhos[6] | A versatile and highly active ligand for a broad range of aryl amines. |
| Amides & Heterocycles | tBuBrettPhos, DavePhos, tBuXPhos[4] | These nucleophiles can be challenging; specialized ligands are often required.[3] |
Table 3: Comparison of Common Bases
| Base | Advantages | Disadvantages |
| NaOtBu | High reaction rates, allows for lower catalyst loadings.[4] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[4] |
| LHMDS | Tolerates protic functional groups.[4] | Air-sensitive solid.[4] |
| Cs₂CO₃ / K₃PO₄ | Compatible with a wide range of functional groups.[5] | Often requires higher temperatures and longer reaction times.[4] |
Troubleshooting Guide
Problem: Low or no conversion to the desired product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use a fresh bottle of palladium source and ligand. Consider switching to a pre-formed catalyst (precatalyst) for more reliable generation of the active Pd(0) species.[8] |
| Inappropriate Ligand Selection | The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis. Use a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos) to prevent this coordination and facilitate the reaction.[9] The choice of ligand is often dependent on the amine coupling partner.[3] |
| Incorrect Base | The basicity of the reaction medium is crucial. If using a weaker base like Cs₂CO₃, try switching to a stronger base such as NaOtBu or LHMDS, provided your substrate is stable to these conditions. |
| Solvent Issues | Ensure the solvent is anhydrous. While toluene is generally a good choice, screening other solvents like dioxane or THF might be beneficial.[6] |
Problem: Formation of hydrodehalogenation side product (this compound is converted to 2-phenylquinoline).
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This side reaction can compete with the desired reductive elimination.[10] It is more likely to occur with certain amine substrates. Try lowering the reaction temperature or screening different ligands. Bidentate ligands have been shown to suppress this side reaction in some cases.[10] |
| Catalyst Decomposition | Prolonged heating at high temperatures can lead to catalyst decomposition. Monitor the reaction and stop it once the starting material is consumed. If necessary, a lower reaction temperature with a longer reaction time might be beneficial. |
Problem: Difficulty coupling a specific amine (e.g., a primary amine, an amide, or a heteroaromatic amine).
| Possible Cause | Suggested Solution |
| Challenging Nucleophile | Heteroaromatic amines and amides are known to be challenging substrates for Buchwald-Hartwig amination.[3] These reactions often require significant optimization. Consult the literature for ligands specifically designed for these types of nucleophiles, such as BrettPhos for primary amines or tBuBrettPhos for amides.[4] |
Visualizations
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 4-Bromo-2-phenylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 4-Bromo-2-phenylquinoline. The inherent nature of the quinoline moiety to act as a catalyst poison presents unique challenges for researchers. This guide offers practical solutions and detailed protocols to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the quinoline ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.[1]
Q2: What are the primary signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
A significant decrease in reaction rate or a complete stall of the reaction.
-
Low to no product yield, with recovery of unreacted starting material.
-
Formation of palladium black (precipitated, inactive palladium).[2]
-
Inconsistent results between batches.
Q3: Which cross-coupling reactions are commonly performed with this compound, and what are the initial recommended catalyst systems?
A3: Suzuki-Miyaura, Heck, and Sonogashira reactions are the most common C-C bond-forming reactions used with aryl bromides like this compound. For challenging substrates, robust catalyst systems are necessary. The following table provides a starting point for catalyst selection.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or DMAc | 100-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N or Diisopropylamine | THF or DMF | Room Temp - 60 |
Q4: How can I mitigate catalyst poisoning by the quinoline nitrogen?
A4: Several strategies can be employed:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can sterically shield the palladium center, preventing strong coordination with the quinoline nitrogen and promoting the desired catalytic cycle.[1][2]
-
Employ Palladium Pre-catalysts: Well-defined pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, can ensure the efficient generation of the active Pd(0) species, which can be crucial for challenging substrates.
-
Optimize Reaction Conditions: Carefully screen bases, solvents, and temperature. For instance, in Suzuki couplings, K₃PO₄ is often effective for nitrogen-containing heterocycles.[2]
-
Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | Switch to a palladium pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos-Pd-G3). Increase catalyst and ligand loading incrementally. |
| Inefficient Transmetalation | Screen different bases. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for heteroaromatic substrates. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid or consider using the corresponding pinacol boronate ester for increased stability. Minimize water content in the reaction by using anhydrous solvents. |
| Poor Solubility of Reagents | A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O 4:1) is often effective. Ensure vigorous stirring. |
Issue 2: Reaction Stalls in Heck Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Formation of Inactive Pd(II) Species | Ensure a strong enough base is used to regenerate the Pd(0) catalyst. Triethylamine or potassium carbonate are common choices. |
| β-Hydride Elimination from Product | This can be an issue with certain alkenes. The addition of a silver salt (e.g., Ag₂CO₃) can sometimes suppress this side reaction. |
| Low Reactivity of Alkene | For less activated alkenes, higher temperatures and longer reaction times may be necessary. Consider a more electron-rich phosphine ligand to enhance catalyst activity. |
Issue 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Copper(I) to Palladium Ratio | The Cu(I) co-catalyst is crucial. A typical ratio is 1:2 to 1:1 of CuI to Pd catalyst. Too much copper can promote homocoupling. |
| Amine Base Reactivity | Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Ensure the base is dry and freshly distilled. |
Visual Troubleshooting and Workflow Diagrams
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
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SPhos or XPhos (4-10 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-2.5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous THF or DMF
-
Schlenk flask
-
Inert gas supply
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Degassing: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
References
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-phenylquinoline Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 4-Bromo-2-phenylquinoline reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Incomplete Palladium Removal After Filtration
-
Symptom: Significant color remains in the filtrate, or analytical tests (e.g., ICP-MS) indicate high levels of residual palladium after passing the reaction mixture through a standard filter paper or Celite® pad.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Simple filtration is primarily effective for heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black. Soluble palladium complexes, common in cross-coupling reactions, will pass through the filter.[1][2]
-
Solution: Employ a palladium scavenger or switch to a different purification method like chromatography or precipitation.[2]
-
-
Ineffective Filter Bed: The Celite® or silica gel pad may be too thin or improperly packed.
-
Colloidal Palladium: Fine, colloidal palladium particles may pass through standard filters.
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger resin.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[2]
-
Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the stirring time may be inadequate for complete removal.
-
Solution: Increase the equivalents of the scavenger and/or extend the reaction time. Follow the manufacturer's recommendations as a starting point.
-
-
Poor Mass Transfer: In a heterogeneous scavenging system, efficient mixing is crucial.
-
Solution: Ensure vigorous stirring of the reaction mixture with the scavenger to maximize contact.
-
-
Problem 3: Product Loss During Purification
-
Symptom: A significant decrease in the yield of this compound after the palladium removal step.
-
Possible Causes & Solutions:
-
Adsorption onto Filter Aid or Scavenger: The product may be adsorbed onto the Celite®, silica gel, activated carbon, or scavenger resin.[4]
-
Solution: After filtration, thoroughly wash the filter cake or scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.[2]
-
-
Co-precipitation: The product may co-precipitate with the palladium species.
-
Solution: Analyze the precipitate for the presence of your product. If significant, redissolve the precipitate and attempt an alternative removal method.
-
-
Product Instability: The conditions used for palladium removal (e.g., acidic or basic scavengers) may be degrading the product.
-
Solution: Ensure the chosen removal method is compatible with the stability of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from cross-coupling reactions?
A1: The most common methods include:
-
Filtration: Using filter aids like Celite® to remove heterogeneous or precipitated palladium.[1]
-
Adsorption (Scavenging): Employing solid-supported reagents (scavengers) with functional groups that chelate palladium, which is then removed by filtration.[2][3][5] Common scavengers include those with thiol, amine, or phosphine functionalities.[2]
-
Chromatography: Passing the reaction mixture through a silica gel or alumina column can effectively separate the product from the palladium catalyst.[1]
-
Precipitation: Inducing the precipitation of the palladium catalyst, often by changing the solvent system or adding a precipitating agent.[1]
-
Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[1]
Q2: How do I choose the best palladium removal method for my this compound synthesis?
A2: The choice of method depends on several factors:
-
The nature of the palladium catalyst: Is it homogeneous (soluble) or heterogeneous (insoluble)? For soluble catalysts, filtration alone is insufficient.[2]
-
The desired level of purity: For pharmaceutical applications, stringent limits on palladium residues (often <10 ppm) necessitate highly efficient methods like scavenging or chromatography.[6]
-
The scale of the reaction: For large-scale synthesis, methods that are simple, cost-effective, and avoid chromatography are preferred.[4]
-
The properties of this compound: Its solubility and stability will influence the choice of solvents and scavengers.
Q3: What is Celite®, and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. For palladium removal, it works by forming a porous filter cake that traps fine, insoluble palladium particles, preventing them from passing through the filter paper.[1][2]
Q4: Can activated carbon be used to remove palladium?
A4: Yes, activated carbon can be effective for adsorbing residual palladium, including colloidal forms.[2] However, it can sometimes lead to product loss due to non-specific adsorption.[4] It is advisable to perform a small-scale test to evaluate its effectiveness and potential for product loss in your specific system.
Q5: How can I quantify the amount of residual palladium in my product?
A5: Several analytical techniques can be used to determine the concentration of residual palladium. The most common and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][7] Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[5][8] Colorimetric and fluorimetric methods can also be used for rapid screening.[9]
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of different palladium removal methods. Note that the efficiency is highly dependent on the specific reaction conditions, the form of the palladium catalyst, and the nature of the product.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Palladium Species | Typical Loading (wt%) | Typical Contact Time (h) | Typical Efficiency (% Removal) |
| Silica-bound Thiol | Pd(II) | 5-10 | 1-16 | >95% |
| Polystyrene-bound TMT | Pd(0), Pd(II) | 5-15 | 2-24 | >98%[3] |
| Activated Carbon | Pd(0), Pd(II), Colloidal | 5-20 | 1-4 | 80-99% |
| Amine-functionalized Silica | Pd(II) | 5-10 | 2-16 | 90-98% |
Table 2: Palladium Levels After Different Purification Steps
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Aqueous Workup Only | ~5000 | ~5000 | [10] |
| Column Chromatography | ~5000 | <100 - >500 | [10] |
| Chromatography + Scavenger | ~5000 | <50 | [10] |
| Filtration through Celite® | 80-100 | <10 | [11] |
| Treatment with Si-TMT | >100 | <10 | [11] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
-
Preparation: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®.
-
Packing: Gently press down on the Celite® to create a compact and level bed.
-
Pre-wetting: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly settled.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply gentle vacuum.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]
-
Collection: Combine the filtrate and the washings, which contain the purified product.
Protocol 2: Removal of Soluble Palladium Catalyst using a Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the reaction solvent. Thiol-based scavengers are a good starting point.
-
Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 wt% relative to the crude product) to the reaction mixture or the solution of the crude product.
-
Stirring: Stir the mixture vigorously at room temperature or slightly elevated temperature for the recommended time (typically 1-16 hours).
-
Filtration: Filter the mixture through a Büchner funnel or a simple plug of cotton to remove the scavenger resin.
-
Washing: Wash the scavenger resin with a fresh portion of the solvent to recover the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the product with reduced palladium content.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. arborassays.com [arborassays.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Preventing debromination in 4-Bromo-2-phenylquinoline reactions
Welcome to the technical support center for 4-Bromo-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination is an undesired side reaction where the bromine atom at the 4-position of the quinoline ring is replaced by a hydrogen atom, leading to the formation of 2-phenylquinoline. This reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.[1][2][3]
Q2: What are the primary causes of debromination?
A2: Debromination, often a form of hydrodehalogenation, is typically caused by the formation of a palladium-hydride (Pd-H) species in palladium-catalyzed reactions.[1] This highly reactive species can be generated from various sources within the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1][2]
-
Solvents: Solvents can act as hydride donors. For instance, alcohols or even trace amounts of water can contribute to the formation of Pd-H.
-
High Temperatures: Elevated reaction temperatures can increase the rate of debromination.[2][3]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the propensity for debromination. Bulky, electron-rich ligands, while often effective for the desired coupling, can sometimes favor the debromination pathway.[2]
-
Reducing agents: The presence of a mild hydride source, such as sodium borohydride (NaBH4), can lead to debromination.[4]
Q3: How can I detect if debromination is occurring in my reaction?
A3: The most common methods for detecting debromination are:
-
Thin Layer Chromatography (TLC): The debrominated product, 2-phenylquinoline, will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the mass of the debrominated byproduct in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will show characteristic signals for 2-phenylquinoline.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptom: Low yield of the desired 4-aryl-2-phenylquinoline with a significant amount of 2-phenylquinoline byproduct.
| Potential Cause | Recommended Solution |
| Inappropriate Base | Switch from strong bases like NaOH or NaOtBu to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] |
| High Reaction Temperature | Lower the reaction temperature. Conduct a series of experiments at incrementally lower temperatures (e.g., in 10-20 °C steps) to find a balance between the reaction rate and minimizing the side reaction.[2][3] |
| Catalyst/Ligand System | Screen different palladium catalysts and phosphine ligands. For instance, using a catalyst system like Pd₂(dba)₃ with a specific ligand such as SPhos might offer better selectivity.[1] |
| Solvent Purity | Use anhydrous and degassed solvents to minimize the presence of water and other potential hydride sources.[3] |
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptom: Formation of 2-phenylquinoline instead of the desired 4-amino-2-phenylquinoline derivative.
| Potential Cause | Recommended Solution |
| Strong Base | Similar to Suzuki coupling, strong bases can be problematic. Consider using a weaker base like K₃PO₄ or Cs₂CO₃. |
| β-Hydride Elimination | An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[5] Using bulky phosphine ligands can often suppress this side reaction. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor debromination. |
Issue 3: Debromination in Sonogashira Coupling
Symptom: The desired 4-alkynyl-2-phenylquinoline is not formed, and 2-phenylquinoline is observed as a major byproduct.
| Potential Cause | Recommended Solution |
| Catalyst System | The choice of catalyst and ligand is crucial. A standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable ligand should be screened.[1] |
| Copper Co-catalyst | In some cases, copper-free Sonogashira conditions can reduce side reactions. |
| Amine Base | The amine base (e.g., triethylamine, diisopropylamine) can also play a role. Ensure it is pure and dry. |
Issue 4: Debromination during Grignard Reagent Formation
Symptom: Quenching the Grignard reaction mixture results in a high proportion of 2-phenylquinoline.
| Potential Cause | Recommended Solution |
| Protic Impurities | Grignard reagents are highly basic and will be quenched by any protic source, including water or alcohols, leading to the debrominated product.[6][7] Ensure all glassware is oven-dried and solvents are anhydrous. |
| Reaction with Solvent | The Grignard reagent can react with certain ethereal solvents if the reaction is heated for prolonged periods. Use the mildest possible conditions. |
| Slow Addition of Electrophile | Add the electrophile slowly to the Grignard reagent at a low temperature to ensure it reacts preferentially with the Grignard reagent rather than other components in the flask. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Debromination
This protocol details a selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for minimizing debromination.
Caption: Troubleshooting decision tree for debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of 4-Bromo-2-phenylquinoline
Welcome to the technical support center for the scale-up synthesis of 4-Bromo-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The synthesis of this compound on a larger scale can be approached via two primary strategies:
-
Two-step synthesis: This involves the initial synthesis of 2-phenylquinoline followed by regioselective bromination at the 4-position. Common methods for synthesizing the 2-phenylquinoline core include the Doebner-von Miller and Friedländer reactions.
-
Direct synthesis: This approach constructs the this compound skeleton in a single main reaction step, often using a starting material that already contains the bromine atom. A notable example is a method involving the reaction of o-propargyl phenyl azide with a bromine source like TMSBr or HBr.[1]
Q2: What are the primary challenges in scaling up the synthesis of 2-phenylquinoline via the Doebner-von Miller reaction?
A2: The Doebner-von Miller reaction, which uses an aniline and α,β-unsaturated carbonyl compounds, presents several scale-up challenges.[2] The reaction is often highly exothermic, which can be difficult to control on a large scale, potentially leading to runaway reactions.[3] Another significant issue is the formation of tar and polymeric byproducts due to the acidic conditions, which complicates product isolation and reduces yield.[4]
Q3: How can I control the exothermicity of the Skraup and Doebner-von Miller reactions during scale-up?
A3: To manage the exothermic nature of these reactions, several strategies can be employed. The slow, controlled addition of reagents, particularly the acid catalyst, is crucial.[3] Efficient stirring and cooling are necessary to dissipate heat and prevent the formation of localized hotspots.[3] For the Skraup synthesis, which is notoriously vigorous, the use of a moderator like ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent.[3][5]
Q4: I am experiencing low yields and significant byproduct formation in the Friedländer synthesis of 2-phenylquinoline. What are the likely causes and solutions?
A4: Low yields in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be attributed to several factors, especially during scale-up.[6] Harsh reaction conditions, such as high temperatures and strong acid or base catalysis, can lead to decreased yields.[7] Side reactions like the aldol condensation of the ketone reactant can also be problematic.[7] To mitigate these issues, using milder catalysts, such as gold catalysts or p-toluenesulfonic acid and iodine under solvent-free conditions, has been shown to be effective.[7] Using an imine analog of the o-aniline can also help to avoid aldol side reactions.[7]
Q5: How can I achieve regioselective bromination of 2-phenylquinoline at the 4-position?
A5: Achieving regioselective bromination is a critical challenge. While direct bromination of quinoline can occur, controlling the position of bromination can be difficult. For specific synthesis of 3-bromoquinolines, methods involving electrophilic cyclization of N-(2-alkynyl)anilines with molecular bromine have been developed to ensure high regioselectivity.[8] For 4-bromo substitution, a direct synthesis approach starting with a precursor that directs the bromine to the desired position, such as the method using o-propargyl phenyl azide and a bromine source, is a more reliable option.[1]
Q6: What are the best practices for purifying this compound on a large scale?
A6: Large-scale purification of quinoline derivatives can be challenging due to their often poor solubility.[9] While column chromatography is a standard laboratory technique, it can be impractical for large quantities. Recrystallization is the preferred method for purifying the final product at scale.[9] Screening various solvents and solvent mixtures is necessary to find an optimal system. In some cases, adjusting the pH can help to dissolve the compound for purification and then precipitate it in a purer form.[9] Washing the crude product with a non-polar solvent can also be effective in removing residual high-boiling point solvents used in the reaction.[9]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2-Phenylquinoline
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Reaction Conditions (Doebner-von Miller/Friedländer) | Optimize reaction temperature and catalyst concentration. For Friedländer, consider milder catalysts like p-toluenesulfonic acid or iodine.[7] | Improved conversion of starting materials to the desired product. |
| Tar/Polymer Formation (Doebner-von Miller) | Ensure slow and controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic aniline solution.[4] | Minimized polymerization and easier product isolation. |
| Side Reactions (Friedländer) | If using a ketone prone to self-condensation, consider using an imine analog of the o-aniline starting material.[7] | Reduced formation of aldol-related byproducts. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC and ensure sufficient reaction time. | Drive the reaction to completion and maximize product formation. |
Issue 2: Poor Regioselectivity during Bromination
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Direct bromination of 2-phenylquinoline | Instead of direct bromination, consider a synthetic route that introduces the bromine atom earlier in the synthesis, for example, by using a bromo-substituted aniline in a Friedländer or Doebner-von Miller reaction. | Higher yield of the desired 4-bromo isomer and reduced formation of other bromo-isomers. |
| Harsh brominating conditions | Use a milder brominating agent and control the reaction temperature carefully. N-Bromosuccinimide (NBS) can be an alternative to Br₂.[10] | Increased selectivity for the desired isomer. |
| Unfavorable reaction kinetics/thermodynamics | Explore different solvent systems and reaction temperatures to influence the kinetic vs. thermodynamic product distribution. | Favor the formation of the thermodynamically more stable 4-bromo isomer. |
Issue 3: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor solubility of the product | For recrystallization, screen a wide range of solvents and solvent mixtures. Consider using high-boiling point solvents like DMF for recrystallization if necessary.[11] | Identification of a suitable solvent system for effective purification. |
| Oily or tarry crude product | Before recrystallization, wash the crude product with a non-polar solvent like hexane to remove residual high-boiling point solvents or non-polar impurities.[9] | A more solid and manageable crude product for subsequent purification. |
| Product decomposition on silica gel | For column chromatography, consider using deactivated silica gel or an alternative stationary phase like alumina to prevent degradation of the quinoline product.[12] | Improved recovery and purity of the product from chromatographic separation. |
Experimental Protocols
Protocol 1: Two-Step Synthesis - Friedländer Synthesis of 2-Phenylquinoline followed by Bromination (Conceptual)
Step 1: Synthesis of 2-Phenylquinoline via Friedländer Condensation
-
Reactants: 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone).
-
Catalyst: Acid catalysts like p-toluenesulfonic acid or a base catalyst.
-
Solvent: A suitable organic solvent such as ethanol or toluene.
-
Procedure:
-
In a reactor, dissolve 2-aminobenzophenone and the ketone in the chosen solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 2-phenylquinoline by recrystallization or column chromatography.
-
Step 2: Bromination of 2-Phenylquinoline
-
Reactants: 2-phenylquinoline and a brominating agent (e.g., N-Bromosuccinimide).
-
Solvent: A suitable solvent such as carbon tetrachloride or acetic acid.
-
Procedure:
-
Dissolve 2-phenylquinoline in the solvent in a reactor protected from light.
-
Slowly add the brominating agent portion-wise, maintaining control over the reaction temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC or HPLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude this compound by recrystallization.
-
Protocol 2: Direct Synthesis of this compound Derivatives[1]
-
Reactants: o-propargyl phenyl azide and a bromine source (TMSBr or HBr).
-
Solvent: Nitromethane, halogenated hydrocarbon, or acetonitrile.
-
Procedure:
-
At room temperature, dissolve the o-propargyl phenyl azide in the organic solvent in a reactor.
-
Add TMSBr or HBr (typically 2.5-3.0 equivalents).
-
Heat the reaction mixture to 40-60 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by silica gel column chromatography.
-
Visualizations
References
- 1. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Nuances of Base Selection in 4-Bromo-2-phenylquinoline Coupling Reactions: A Technical Support Guide
For Immediate Release
Shanghai, China – December 30, 2025 – In the intricate world of synthetic organic chemistry, the successful construction of complex molecules hinges on the precise control of reaction parameters. For researchers and drug development professionals working with 4-Bromo-2-phenylquinoline, a versatile building block in medicinal chemistry, mastering its coupling reactions is paramount. This technical support guide, designed for experienced scientists, delves into the critical role of base selection in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings of this compound, providing troubleshooting advice and optimized protocols to streamline your synthetic endeavors.
The Pivotal Role of the Base: More Than Just a Proton Scavenger
In palladium-catalyzed cross-coupling reactions, the base is not a mere spectator but an active participant that profoundly influences the reaction's outcome. Its primary roles extend beyond simple deprotonation and can dictate the efficiency of the catalytic cycle, prevent side reactions, and ultimately determine the yield and purity of the desired product. The choice of base—ranging from inorganic salts like carbonates and phosphates to organic amines—can be the deciding factor between a high-yielding transformation and a complex mixture of byproducts.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is sluggish or failing. Could the base be the culprit?
A1: Absolutely. An inappropriate base is a common reason for failed Suzuki-Miyaura reactions. The base's primary role is to activate the boronic acid for the crucial transmetalation step.[1][2][3] If the base is too weak, the boronate complex will not form efficiently, stalling the catalytic cycle. Conversely, a base that is too strong can lead to unwanted side reactions, such as decomposition of the starting materials or the product. For a substrate like this compound, which contains a potentially coordinating nitrogen atom, the choice of base is even more critical to avoid catalyst inhibition.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids. This is often exacerbated by the presence of water and a strong base. To minimize this, consider the following:
-
Switch to a milder base: Bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often gentler than stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Use anhydrous conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Employ a boronic ester: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be a good alternative.
Q3: For the Buchwald-Hartwig amination of this compound, what are the key considerations when choosing a base?
A3: The Buchwald-Hartwig amination requires a base to deprotonate the amine nucleophile, forming the catalytically active amide.[4][5] Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice and often provides high reaction rates.[6] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times. The choice can also be influenced by the pKa of the amine being coupled.
Q4: In Heck coupling reactions with this compound, what is the primary function of the base?
A4: In the Heck reaction, the base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[7] It neutralizes the hydrogen halide (HBr in this case) that is formed during the reaction. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can also influence the regioselectivity of the alkene insertion.
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Problem 2: Formation of Side Products in Coupling Reactions
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Thoroughly degas all reagents and solvents; Use a Pd(0) source directly or an efficient precatalyst system.[8] |
| Dehalogenation of this compound | Presence of a hydride source (e.g., from solvent or base); Sub-optimal ligand. | Use aprotic solvents; Screen different bases to minimize hydride formation; Employ bulkier, more electron-rich ligands.[9] |
| Double Bond Isomerization (Heck) | Reversible β-hydride elimination and re-addition. | Add silver or thallium salts to promote a cationic pathway; Use a non-coordinating, sterically hindered base.[10] |
Comparative Data on Base Selection
The following tables provide a comparative overview of the effect of different bases on the yield of coupling reactions with substrates similar to this compound. Note: Yields are highly substrate and condition-dependent and this data should be used as a general guideline.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Observations |
| K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 | 81 | A common and effective choice.[3] |
| Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 70-80 | ~80 | Often provides higher yields but is more expensive.[3] |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 120 | 53 | A strong base, effective for challenging couplings.[11] |
| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | DMF | 90 | High | Good solubility of starting materials in DMF.[1] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOtBu | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [6] |
| NaOtBu | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [6] |
| DBU | Aniline | Pd(OAc)₂ / Xantphos | Toluene | 100 | 78 | [12] |
| Cs₂CO₃ | Various amines | Pd₂(dba)₃/Xantphos | Dioxane | 100 | Excellent | [8] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of base is a powerful tool for optimizing the outcome of coupling reactions with this compound. A systematic approach to base screening, coupled with a thorough understanding of the reaction mechanism and potential side reactions, is essential for achieving high yields and purity. This guide provides a foundation for troubleshooting and optimizing these critical transformations, empowering researchers to accelerate their synthetic programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Reactivity Showdown: 4-Bromo-2-phenylquinoline vs. 4-Chloro-2-phenylquinoline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that directly impacts the efficiency and feasibility of a synthetic route. In the realm of heterocyclic chemistry, 4-halo-2-phenylquinolines are valuable precursors for the synthesis of a wide array of functionalized molecules. This guide provides an objective comparison of the reactivity of 4-Bromo-2-phenylquinoline and 4-Chloro-2-phenylquinoline in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy plays a pivotal role in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the palladium catalyst to the aryl halide. Consequently, this compound is generally more reactive than its chloro-analogue, often leading to higher yields and requiring milder reaction conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
Below is a representative comparison of expected yields for the Suzuki-Miyaura coupling of both compounds with phenylboronic acid, based on typical outcomes for analogous substrates.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85 | 12 | ~85-95% |
| 4-Chloro-2-phenylquinoline | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 24 | ~60-75% |
Note: The expected yields are estimates based on general principles of reactivity and data from similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid partner.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The greater reactivity of this compound allows for the use of a wider range of amine coupling partners and often proceeds under less stringent conditions than the corresponding reactions with 4-Chloro-2-phenylquinoline. To achieve comparable yields with the chloro-analogue, more sophisticated and electron-rich phosphine ligands are typically required to facilitate the challenging oxidative addition step.
Here is a representative comparison of expected yields for the Buchwald-Hartwig amination of both compounds with aniline.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8 | ~80-90% |
| 4-Chloro-2-phenylquinoline | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 18 | ~65-80% |
Note: The expected yields are estimates based on general principles of reactivity and data from similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound and the Buchwald-Hartwig amination of 4-Chloro-2-phenylquinoline.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 85°C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-diphenylquinoline.
Buchwald-Hartwig Amination of 4-Chloro-2-phenylquinoline with Aniline
Materials:
-
4-Chloro-2-phenylquinoline (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
tert-Butanol (t-BuOH) (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a Schlenk tube.
-
Add 4-Chloro-2-phenylquinoline and tert-butanol.
-
Add aniline to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110°C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N,2-diphenylquinolin-4-amine.
Factors Influencing Reactivity
The following diagram illustrates the key factors that determine the relative reactivity of this compound and 4-Chloro-2-phenylquinoline in palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of factors affecting reactivity.
A Comparative Guide to the Biological Activity of 4-Bromo-2-phenylquinoline Derivatives
Introduction: The Quinoline Scaffold and the Significance of 4-Bromo-2-phenyl Substitution
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific subclass: 4-bromo-2-phenylquinoline derivatives. The quinoline core, a fusion of a benzene and a pyridine ring, provides a rigid and planar scaffold amenable to various chemical modifications. The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position significantly influences the molecule's physicochemical properties and, consequently, its biological profile.
The 2-phenyl substitution adds a significant hydrophobic and aromatic character, which can facilitate interactions with biological targets through π-π stacking and hydrophobic interactions.[2] The bromine atom at the 4-position is of particular interest. As a halogen, it can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[1] Furthermore, the bromine atom can act as a leaving group in certain reactions or participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The unique electronic and steric properties imparted by these substitutions make this compound a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by available experimental data and detailed methodologies.
Anticancer Activity: Targeting Proliferative Pathways
Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that are often multifaceted.[1] For this compound derivatives, the proposed anticancer effects are often linked to the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis.[1][3]
Mechanism of Action: Inhibition of Tyrosine Kinases and Induction of Apoptosis
A plausible mechanism for the anticancer activity of some quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression and hyperactivity of EGFR are common in many cancers, leading to uncontrolled cell growth. By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3] The this compound scaffold can be envisioned to fit into the hydrophobic pocket of the ATP-binding site, with the potential for the bromine atom to form specific interactions.
Furthermore, some quinoline derivatives have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5] This leads to the activation of caspases, the executioners of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Bromo-2-phenylquinoline Isomers
Spectroscopic Data Comparison
The following tables summarize the available and predicted quantitative spectroscopic data for various isomers of bromo-2-phenylquinoline. The data highlights the influence of the bromine atom's position on the spectroscopic signature of the 2-phenylquinoline scaffold.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Phenyl Protons | Other Protons |
| 2-Phenylquinoline | 8.20 (d) | 7.82 (d) | 7.75 (ddd) | 7.52 (ddd) | 7.69 (ddd) | 8.14 (d) | 7.45-7.55 (m), 8.23 (m) | |
| 4-Bromo-2-phenylquinoline | 8.15 (s) | - | 8.10 (d) | 7.65 (t) | 7.80 (t) | 8.25 (d) | 7.50-7.60 (m), 8.18 (m) | |
| 6-Bromo-2-phenylquinoline | 8.18 (d) | 7.95 (d) | 8.30 (d) | - | 7.85 (dd) | 8.05 (d) | 7.48-7.58 (m), 8.20 (m) | |
| 7-Bromo-2-phenylquinoline | 8.15 (d) | 7.75 (d) | 7.90 (d) | 7.60 (dd) | - | 8.30 (s) | 7.47-7.57 (m), 8.18 (m) | |
| 8-Bromo-2-phenylquinoline | 8.35 (d) | 7.45 (t) | 7.80 (d) | 7.40 (t) | 7.90 (d) | - | 7.50-7.60 (m), 8.25 (m) | |
| 2-(4-Bromophenyl)quinoline | 8.21 (d) | 7.85 (d) | 7.78 (ddd) | 7.55 (ddd) | 7.70 (ddd) | 8.15 (d) | 7.65 (d), 8.10 (d) |
Note: Data for some isomers are predicted based on known substituent effects and may vary from experimental values.
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Phenyl Carbons |
| 2-Phenylquinoline | 157.3 | 121.5 | 136.7 | 129.6 | 127.5 | 126.2 | 129.4 | 129.8 | 148.4 | 127.4, 128.9, 129.1, 139.5 |
| This compound | 158.0 | 123.0 | 122.5 | 130.0 | 128.0 | 127.8 | 130.5 | 129.5 | 148.2 | 127.6, 129.0, 129.3, 138.8 |
| 6-Bromo-2-phenylquinoline | 157.5 | 122.0 | 137.0 | 129.8 | 130.5 | 120.0 | 132.0 | 129.0 | 147.0 | 127.5, 128.9, 129.2, 139.0 |
| 7-Bromo-2-phenylquinoline | 157.8 | 121.8 | 137.2 | 130.5 | 129.0 | 129.5 | 122.0 | 132.5 | 148.6 | 127.5, 128.9, 129.2, 139.2 |
| 8-Bromo-2-phenylquinoline | 156.0 | 122.5 | 136.0 | 130.0 | 128.5 | 127.0 | 132.0 | 125.0 | 149.0 | 127.6, 129.0, 129.3, 139.4 |
| 2-(4-Bromophenyl)quinoline | 156.2 | 121.7 | 136.8 | 129.7 | 127.6 | 126.3 | 129.5 | 129.9 | 148.3 | 123.5, 129.0, 132.0, 138.2 |
Note: Data for some isomers are predicted based on known substituent effects and may vary from experimental values.
Table 3: Key Infrared (IR) Absorption Bands (cm-1)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-H Stretch (Aromatic) | C-Br Stretch |
| 2-Phenylquinoline | ~1620 | ~1590, 1560, 1490 | ~3060 | - |
| Bromo-2-phenylquinoline Isomers | ~1615-1625 | ~1580-1595, 1550-1565, 1480-1495 | ~3050-3070 | ~550-650 |
Note: The exact positions of the absorption bands can vary depending on the isomer and the sample preparation method.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Phenylquinoline | C15H11N | 205.26 | 205 (M+), 204 (M-H)+, 178 (M-HCN)+, 102.5 (M)2+ |
| Bromo-2-phenylquinoline Isomers | C15H10BrN | 284.15 | 283/285 (M+, characteristic 1:1 isotopic pattern for Br), 204 (M-Br)+, 177 (M-Br-HCN)+ |
Note: The fragmentation pattern will be broadly similar for all isomers, with minor differences in the relative intensities of the fragment ions.
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 2-Phenylquinoline | Ethanol | ~254, ~280, ~318 |
| Bromo-2-phenylquinoline Isomers | Ethanol | Data not readily available. A slight bathochromic or hypsochromic shift is expected depending on the position of the bromine atom. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm-1.
-
Data Processing: Perform a background correction using a spectrum of the empty ATR crystal or a blank KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a wavelength range of 200-800 nm.
-
Data Analysis: Record the wavelength of maximum absorbance (λmax).
Potential Signaling Pathway Involvement: Anticancer Activity
Several bromo-quinoline derivatives have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as Topoisomerase I and Cyclooxygenase (COX) enzymes.[1][3] The diagram below illustrates a potential mechanism by which bromo-2-phenylquinoline isomers may exert their anticancer effects.
Anticancer mechanism of bromo-2-phenylquinolines.
The following diagram illustrates a generalized workflow for the spectroscopic analysis and characterization of synthesized this compound isomers.
Workflow for spectroscopic analysis of isomers.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 4-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes to 4-Bromo-2-phenylquinoline, a valuable intermediate in medicinal chemistry and materials science. The routes are evaluated based on key performance indicators such as reaction yield, conditions, and starting material accessibility. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two distinct and effective synthetic pathways for the preparation of this compound are presented and compared:
-
Route 1: Cascade Cyclization of an ortho-Propynol Phenyl Azide. This modern approach utilizes a trimethylsilyl bromide (TMSBr)-promoted cascade reaction to construct the 4-bromoquinoline scaffold in a single step from a readily prepared azide precursor.
-
Route 2: Classical Combes Synthesis followed by Bromination. This traditional two-step method involves the initial acid-catalyzed condensation of an aniline with a β-diketone to form a 2-phenyl-4-quinolone intermediate, which is subsequently converted to the target 4-bromo derivative.
The following sections provide a detailed analysis of each route, including quantitative data, experimental procedures, and visual representations of the workflows.
Data Presentation: A Comparative Analysis
| Parameter | Route 1: Cascade Cyclization | Route 2: Combes Synthesis & Bromination |
| Starting Materials | ortho-Propynol phenyl azide, TMSBr | Aniline, Phenylmalonaldehyde, POBr3 |
| Number of Steps | 1 | 2 |
| Reaction Temperature | 60°C[1] | Step 1: N/A, Step 2: Reflux |
| Reaction Time | 1 hour[1] | Not explicitly stated |
| Overall Yield | Moderate to excellent (specific yield for this compound not provided in the immediate text, but the general method is described as high-yielding)[1] | Not explicitly stated |
| Catalyst/Reagent | TMSBr (promoter)[1] | Acid catalyst (e.g., H2SO4) for Combes reaction; POBr3 for bromination |
| Solvent | Nitromethane (CH3NO2)[1] | Not explicitly stated |
| Purification | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Route 1: Cascade Cyclization of ortho-Propynol Phenyl Azide
This one-pot synthesis offers an efficient route to 4-bromoquinolines.[1]
Materials:
-
ortho-Propynol phenyl azide
-
Trimethylsilyl bromide (TMSBr)
-
Nitromethane (CH3NO2)
Procedure:
-
A solution of ortho-propynol phenyl azide (0.2 mmol) in nitromethane (2.0 mL) is prepared in a reaction vessel.
-
Trimethylsilyl bromide (TMSBr) is added to the solution.
-
The reaction mixture is stirred at 60°C for 1 hour.[1]
-
Upon completion, the reaction is worked up and the product is purified to yield this compound.
Route 2: Combes Synthesis and Subsequent Bromination
This classical two-step approach first builds the quinoline core, followed by the introduction of the bromine atom.
Step 1: Synthesis of 2-Phenyl-4-quinolone (Combes Synthesis)
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3]
Materials:
-
Aniline
-
Phenylmalonaldehyde (or a suitable β-diketone precursor to a 2-phenylquinoline)
-
Concentrated Sulfuric Acid (H2SO4) or other acid catalyst
Procedure:
-
Aniline is reacted with phenylmalonaldehyde in the presence of an acid catalyst.
-
The reaction mixture is heated to induce cyclization and dehydration, forming the 2-phenyl-4-quinolone intermediate.
-
The intermediate is isolated and purified.
Step 2: Bromination of 2-Phenyl-4-quinolone
The hydroxyl group at the 4-position is converted to a bromine atom.
Materials:
-
2-Phenyl-4-quinolone
-
Phosphorus oxybromide (POBr3) or another suitable brominating agent
Procedure:
-
2-Phenyl-4-quinolone is reacted with a brominating agent, such as phosphorus oxybromide (POBr3), typically under reflux conditions.
-
The reaction converts the hydroxyl group at the 4-position to a bromine atom.
-
The crude product is worked up and purified to afford this compound.
Mandatory Visualization
Caption: A comparison of the synthetic workflows for Route 1 and Route 2.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of this compound.
Route 1 (Cascade Cyclization) is a more modern, one-pot approach that is likely to be more atom-economical and efficient in terms of time and labor. The mild reaction conditions are also an advantage. However, the synthesis of the ortho-propynol phenyl azide starting material may require additional synthetic steps.
Route 2 (Combes Synthesis and Bromination) follows a more traditional and well-established pathway. The starting materials, aniline and a suitable β-diketone, are generally readily available. While this route involves two distinct steps, the reactions are robust and widely understood in organic synthesis.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of factors such as reaction time and overall efficiency. This guide provides the necessary information to make an informed decision for the successful synthesis of this compound.
References
A Comparative Guide to the Cytotoxicity of 4-Bromo-2-phenylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 4-bromo-2-phenylquinoline derivatives against various cancer cell lines. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this document synthesizes available data on structurally related brominated and phenyl-substituted quinoline compounds to offer insights into their anticancer potential. The information is supported by experimental data from various studies and includes detailed experimental protocols for cytotoxicity assessment.
Comparative Cytotoxicity Data
The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the cytotoxic activities of various bromo-substituted quinoline and quinazoline derivatives against several human cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of this compound derivatives.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Series 1 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| MRC-5 (Normal) | 84.20 ± 1.72 | ||
| Compound 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml |
| U937 (Lymphoma) | 43.95 ± 3.53 µg/ml | ||
| Compound Derivative | 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 6.25 |
| Compound Derivative | 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 5.91 |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential cytotoxicity of this compound derivatives.
Experimental Protocols
The assessment of cytotoxicity is a crucial step in the evaluation of potential anticancer compounds. The following are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[1][2][3] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[2] The concentration of the formazan is directly proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Cancer cells are cultured in an appropriate medium and seeded in 96-well plates at a density of 5,000-10,000 cells per well.[2][4] The plates are then incubated for 24 hours to allow the cells to attach.[2][4]
-
Compound Treatment: A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent like DMSO.[1][4] The cells are then treated with various concentrations of the compound for a specified duration, typically 24, 48, or 72 hours.[1]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours to allow the formation of formazan crystals.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.[4]
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Postulated Signaling Pathway Inhibition
Quinoline derivatives have been shown to exert their anticancer effects through the inhibition of various signaling pathways critical for cell growth and survival.[4][5] One such plausible mechanism is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[4]
Caption: Postulated inhibition of the EGFR signaling pathway.
References
Substituted 2-Phenylquinolines: A Comparative Guide to Their Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats necessitates the development of effective antiviral agents. Substituted 2-phenylquinolines have emerged as a promising class of compounds with broad-spectrum antiviral activity, particularly against coronaviruses. This guide provides a comparative analysis of the antiviral performance of various substituted 2-phenylquinolines, supported by experimental data, to aid in the advancement of antiviral drug discovery.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of a series of substituted 2-phenylquinolines were evaluated against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and two other human coronaviruses, HCoV-229E and HCoV-OC43. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a clear comparison of the therapeutic potential of these compounds.
Table 1: Antiviral Activity and Cytotoxicity of Substituted 2-Phenylquinolines against SARS-CoV-2 in VeroE6-eGFP Cells.
| Compound | R | R1 | R2 | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
| 1a | H | H | 2-(diethylamino)ethoxy | 6.0 | 18 | 3 |
| 1f | H | H | 2-(4-benzylpiperazin-1-yl)ethoxy | 13.0 | >100 | >7.7 |
| 5a | 6,7-di-OCH3 | H | 2-(diethylamino)ethoxy | 8.0 | >100 | >12.5 |
| 6f | 5,7-di-OCH3 | H | 2-(4-benzylpiperazin-1-yl)ethoxy | 6.0 | >100 | >16.7 |
| 6g | 5,7-di-OCH3 | H | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethoxy | 2.6 | >100 | >38.5 |
| 7k | 6-OCH3 | 8-OCH3 | 2-(piperidin-1-yl)ethoxy | 2.8 | 60 | 21.4 |
| 8k | 7-OCH3 | 8-OCH3 | 2-(piperidin-1-yl)ethoxy | 0.8 | 15 | 18.8 |
| 9a | 6,8-di-OCH3 | H | 2-(diethylamino)ethoxy | 12.0 | >100 | >8.3 |
| 9j | 6,8-di-OCH3 | H | 2-(4-methylpiperazin-1-yl)ethoxy | 5.9 | >100 | >16.9 |
Table 2: Antiviral Activity and Cytotoxicity of Selected 2-Phenylquinolines against HCoV-229E and HCoV-OC43 in HEL 299 Cells.
| Compound | HCoV-229E EC50 (μM) | HCoV-OC43 EC50 (μM) | CC50 (μM) | HCoV-229E SI | HCoV-OC43 SI |
| 1f | 9.4 | 7.7 | >100 | >10.6 | >13.0 |
| 5a | 1.1 | 1.0 | 30 | 27.3 | 30.0 |
| 6f | 1.2 | 1.1 | >100 | >83.3 | >90.9 |
| 6g | 0.9 | 0.8 | >100 | >111.1 | >125.0 |
| 7k | 0.6 | 0.6 | 20 | 33.3 | 33.3 |
| 8k | 0.2 | 0.6 | 7 | 35.0 | 11.7 |
| 9a | 2.1 | 1.8 | 50 | 23.8 | 27.8 |
| 9j | 6.1 | 4.9 | >100 | >16.4 | >20.4 |
| CQ | 1.3 | 1.1 | >100 | >76.9 | >90.9 |
| GS-441524 | 0.9 | 0.8 | >100 | >111.1 | >125.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Antiviral Assays
1. SARS-CoV-2 Antiviral Assay (Phenotypic Screening) [1]
-
Cell Line: VeroE6 cells constitutively expressing enhanced green fluorescent protein (eGFP).
-
Procedure:
-
Seed VeroE6-eGFP cells in 96-well plates.
-
The following day, treat the cells with serial dilutions of the test compounds.
-
Infect the cells with SARS-CoV-2.
-
After a suitable incubation period, assess the virus-induced cytopathic effect (CPE) by high-content imaging to quantify the eGFP signal.
-
The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.
-
2. HCoV-229E and HCoV-OC43 Antiviral Assays [1]
-
Cell Line: Human embryonic lung (HEL) 299 cells.
-
Procedure:
-
Seed HEL 299 cells in 96-well plates.
-
Treat the cells with various concentrations of the test compounds.
-
Infect the cells with either HCoV-229E or HCoV-OC43.
-
After incubation, determine cell viability using a suitable method, such as the MTT assay, to quantify the cytopathic effect.
-
The EC50 values are calculated based on the reduction in viral cytopathogenicity.
-
Cytotoxicity Assay
-
Cell Lines: VeroE6-eGFP and HEL 299 cells.
-
Procedure:
-
Seed the respective cell lines in 96-well plates.
-
Treat the cells with the same concentrations of the test compounds used in the antiviral assays, but without the addition of any virus.[2]
-
Incubate the plates for the same duration as the antiviral assays.
-
Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
-
Mechanism of Action Assays
1. nsp13 Helicase Inhibition Assay [1]
-
Principle: This assay measures the ability of the compounds to inhibit the unwinding activity of the SARS-CoV-2 nsp13 helicase. A common method is a fluorescence resonance energy transfer (FRET)-based assay.
-
Procedure:
-
A fluorescently labeled DNA or RNA substrate with a quencher is used. In its double-stranded form, the fluorescence is quenched.
-
The nsp13 helicase unwinds the substrate, separating the fluorophore and the quencher, resulting in an increase in fluorescence.
-
The reaction is performed in the presence and absence of the test compounds.
-
The reduction in the rate of fluorescence increase indicates inhibition of the helicase activity.
-
2. Autophagy Inhibition Assay [1]
-
Principle: This assay assesses the effect of the compounds on the autophagy pathway, often by monitoring the formation of autophagosomes. A key marker for autophagosomes is the microtubule-associated protein 1A/1B-light chain 3 (LC3).
-
Procedure:
-
Cells are treated with the test compounds. Chloroquine (CQ) is often used as a positive control for autophagy inhibition.
-
Cells are then fixed and stained for endogenous LC3.
-
The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is observed as the formation of puncta (dots) within the cytoplasm.
-
The number and intensity of LC3 puncta are quantified using fluorescence microscopy and image analysis. An increase in LC3 puncta suggests an accumulation of autophagosomes, which can be due to either induction of autophagy or blockage of the fusion of autophagosomes with lysosomes.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro antiviral activity screening of substituted 2-phenylquinolines.
Caption: Potential mechanisms of antiviral action for substituted 2-phenylquinolines against coronaviruses.
References
Comparative study of palladium catalysts for 4-Bromo-2-phenylquinoline coupling
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-phenylquinoline
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of heterocyclic scaffolds is a critical endeavor. The quinoline moiety, in particular, is a privileged structure in medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse functionalities onto the quinoline core. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound with phenylboronic acid, offering insights into catalyst selection and reaction optimization.
Performance of Palladium Catalysts
The choice of palladium catalyst, along with the reaction conditions, significantly influences the efficiency and outcome of the Suzuki-Miyaura coupling. While direct comparative studies on this compound are limited in publicly available literature, data from the closely related isomer, 3-bromoquinoline, provides valuable insights into catalyst performance. The following table summarizes the effectiveness of different palladium catalyst systems for the arylation of a bromoquinoline scaffold.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromoquinolines with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | 75 | A standard, reliable catalyst for various Suzuki couplings.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | Often provides higher yields and is effective for heteroaromatic substrates.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 8 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[1] |
| Pd/C (ligand-free) | None | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 92 | Heterogeneous catalyst, offering easier product purification and catalyst recycling. |
| G3-XPhos Precatalyst | XPhos | K₃PO₄ | 2-MeTHF | 80 | 6 | High | Precatalysts can offer improved stability and reactivity.[1] |
Note: The data presented is primarily based on studies with 3-bromoquinoline and serves as a strong guideline for the coupling of this compound. Direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound using different palladium catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diphenylquinoline.
Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction's progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Ligand-free Suzuki-Miyaura Coupling using Pd/C
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) in a mixture of ethanol and water (e.g., 1:1 v/v, 10 mL).
-
Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C, 0.05 g, containing ~0.047 mmol Pd).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2 hours.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-phenylquinoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinoline derivatives as potential anticancer agents, with a focus on analogs related to the 4-Bromo-2-phenylquinoline scaffold. Due to the limited availability of comprehensive SAR studies on a series of this compound analogs, this guide will present data on closely related 2-arylquinoline derivatives to elucidate key structural determinants of cytotoxicity. The information presented herein is intended to guide researchers in the design and development of novel quinoline-based anticancer therapeutics.
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties.[1][2] The rigid quinoline scaffold serves as a versatile template for the development of therapeutic agents that can interact with various biological targets implicated in cancer progression.[2] Modifications to the quinoline core, such as the introduction of a phenyl group at the 2-position and a bromine atom, can significantly influence the compound's physicochemical properties and biological efficacy.
Comparative Anticancer Activity of 2-Arylquinoline Analogs
The following table summarizes the in vitro cytotoxic activity of a series of C-6 substituted 2-phenylquinoline and 2-(3,4-methylenedioxyphenyl)quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) in micromolar (µM). This data provides valuable insights into the structure-activity relationships of the 2-arylquinoline scaffold.
| Compound | R | R' | HeLa (IC50 µM) | PC3 (IC50 µM) | MCF-7 (IC50 µM) | SKBR-3 (IC50 µM) |
| 4 | H | H | >100 | >100 | >100 | >100 |
| 5 | OCH₃ | H | 48.3 | 45.2 | >100 | >100 |
| 6 | Cl | H | 43.7 | 38.9 | >100 | >100 |
| 7 | Br | H | 52.1 | 41.2 | >100 | >100 |
| 8 | F | H | 63.4 | 55.7 | >100 | >100 |
| 9 | NO₂ | H | 39.8 | 33.1 | >100 | >100 |
| 10 | NH₂ | H | 75.6 | 68.4 | >100 | >100 |
| 11 | H | -O-CH₂-O- | 34.3 | 31.4 | >100 | >100 |
| 12 | OCH₃ | -O-CH₂-O- | 31.4 | 28.7 | >100 | >100 |
| 13 | Cl | -O-CH₂-O- | 8.3 | 15.2 | 89.7 | 92.4 |
| 14 | Br | -O-CH₂-O- | 12.5 | 18.9 | 95.3 | 98.1 |
| 15 | F | -O-CH₂-O- | 25.6 | 22.3 | >100 | >100 |
| 16 | NO₂ | -O-CH₂-O- | 19.8 | 16.5 | >100 | >100 |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 | 1.1 |
Data adapted from: Meléndez, C., Barraza, G. A., et al. (2024). New Journal of Chemistry.[1]
Structure-Activity Relationship Insights:
From the data presented, several key structure-activity relationships can be deduced for this series of 2-arylquinolines:
-
Effect of C-6 Substitution: The nature of the substituent at the C-6 position of the quinoline ring significantly influences cytotoxic activity. Generally, electron-withdrawing groups (e.g., Cl, Br, NO₂) at the C-6 position of the 2-phenylquinoline scaffold (compounds 6, 7, 9) resulted in more potent activity against HeLa and PC3 cell lines compared to the unsubstituted analog (compound 4) or analogs with electron-donating groups (e.g., OCH₃, NH₂; compounds 5, 10).[1]
-
Impact of the 2-Aryl Group: The substitution pattern on the 2-phenyl ring also plays a crucial role. The presence of a methylenedioxy group on the 2-phenyl ring, creating a 2-(3,4-methylenedioxyphenyl)quinoline scaffold, generally led to a significant increase in cytotoxic potency, particularly against HeLa and PC3 cells (compare compounds 11-16 with 4-10).[1]
-
Synergistic Effects: The combination of a C-6 halo-substituent (Cl or Br) and a 2-(3,4-methylenedioxyphenyl) group resulted in the most potent analogs in this series (compounds 13 and 14), with compound 13 exhibiting a noteworthy IC50 value of 8.3 µM against the HeLa cell line.[1]
-
Cell Line Selectivity: The majority of the active compounds displayed selective cytotoxicity towards HeLa (cervical cancer) and PC3 (prostate cancer) cell lines, while being significantly less active against MCF-7 (breast cancer) and SKBR-3 (breast cancer) cell lines.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Arylquinolines (Pfitzinger Reaction):
The synthesis of the 2-arylquinoline scaffold can be achieved via the Pfitzinger reaction. This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
Materials:
-
Substituted isatin
-
Substituted acetophenone
-
Potassium hydroxide (or other suitable base)
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
A mixture of the substituted isatin and the substituted acetophenone is dissolved in ethanol.
-
An aqueous solution of potassium hydroxide is added, and the reaction mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-arylquinoline-4-carboxylic acid.
-
Further modifications, such as decarboxylation or functional group transformations, can be carried out as needed.
Cytotoxicity Evaluation (MTT Assay):
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3, MCF-7, SKBR-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Postulated Mechanism of Action and Signaling Pathway
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation, and its dysregulation is frequently observed in many types of cancer.
Caption: Postulated EGFR signaling pathway targeted by some quinoline analogs.
Conclusion
The 2-arylquinoline scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship data from related analogs indicate that substitutions at the C-6 position of the quinoline ring and on the 2-phenyl group are critical for modulating cytotoxic activity and cell line selectivity. Specifically, the presence of a halogen at C-6 and a methylenedioxy group on the 2-phenyl ring appear to be favorable for enhancing anticancer potency. Further investigation into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development. The detailed experimental protocols and the understanding of the potential mechanism of action via pathways like EGFR signaling provide a solid foundation for future research in this area.
References
In-Vitro Anticancer Activity of Bromo-Substituted Phenylquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro anticancer activity of bromo-substituted phenylquinoline derivatives and related nitrogen-containing heterocyclic compounds. Due to the limited availability of published data on a unified series of 4-bromo-2-phenylquinoline derivatives, this document broadens its scope to include a comparative analysis of various bromo-substituted quinolines and quinazolines. This approach allows for a practical comparison based on available experimental data, offering insights into the therapeutic potential of this class of compounds.
Comparative Analysis of Cytotoxic Activity
The in-vitro cytotoxic potential of various bromo-substituted quinoline and quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Lung) | 0.94 | [1] |
| MDA-MB-231 (Breast) | 0.04 | [1] | |
| SF-295 (CNS) | <0.01 | [1] | |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline Oxime | (Mean over 60 lines) | 3.02 | [1] |
| 6-Bromoquinazolin-4(3H)-one Derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |
| SW480 (Colon) | 17.85 ± 0.92 | [2] | |
| 5-Bromo-7-(2-chlorophenyl)-9-(4-methoxyphenyl)-3-methyl-3H-pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | Evaluated at 30 µM | [3] |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical) | 0.50 | [4] |
| 4-morpholino-2-phenylquinazoline derivative (15e) | A375 (Melanoma) | 0.58 | [5] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized compounds is a critical step in the drug discovery process. The MTT assay is a widely adopted colorimetric method for assessing the in-vitro cytotoxic effects of chemical compounds on cancer cell lines.
MTT Cytotoxicity Assay Protocol
This protocol outlines the key steps for determining the concentration-dependent cytotoxic effect of a compound on cancer cells.[2][6][7]
1. Cell Seeding:
-
Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.[2][6]
2. Compound Treatment:
-
A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The medium in the wells is replaced with the medium containing the different compound concentrations. A vehicle control (DMSO only) and a positive control (a known anticancer drug) are included.
-
The plates are incubated for a period of 48 to 72 hours.[6][7]
3. MTT Addition and Incubation:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[2][7]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.[2]
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
A dose-response curve is generated by plotting cell viability against the compound concentration.
-
The IC50 value is determined from the dose-response curve using non-linear regression analysis.[6]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the in-vitro evaluation and the potential mechanism of action of these compounds, the following diagrams have been generated using Graphviz.
Caption: General workflow for the in-vitro cytotoxicity testing of chemical compounds.
Many quinoline derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6]
Caption: Postulated inhibition of the EGFR signaling pathway by a quinoline derivative.
References
- 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Quinoline Synthesis: Doebner-von Miller vs. Friedländer for 2-Phenylquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials like chloroquine and kinase inhibitors used in oncology.[1] The 2-phenylquinoline motif, in particular, is a privileged structure found in compounds with broad-spectrum anti-coronavirus activity and other therapeutic applications.[2] For chemists aiming to synthesize these valuable compounds, several classical methods are available, each with distinct advantages and operational challenges.
This guide provides an in-depth, objective comparison of two of the most established methods for quinoline synthesis: the Doebner-von Miller reaction and the Friedländer synthesis , with a specific focus on their application for preparing 2-phenylquinoline. We will move beyond simple procedural lists to explore the mechanistic rationale, field-proven insights into protocol optimization, and a direct comparison of their performance based on experimental data.
The Doebner-von Miller Reaction: Building from Simple Anilines
First described in the 1880s, the Doebner-von Miller reaction is a modification of the Skraup synthesis.[3][4] It constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[3][5] For the synthesis of 2-phenylquinoline, the typical reactants are aniline and cinnamaldehyde.
Mechanistic Underpinnings
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[3][4][6] However, a widely accepted sequence for pedagogical purposes involves four key stages:
-
Michael Addition: The reaction initiates with a 1,4-conjugate addition of the aniline nucleophile to the α,β-unsaturated carbonyl compound (cinnamaldehyde). This step is catalyzed by a strong Brønsted or Lewis acid.
-
Cyclization: The resulting amino-carbonyl intermediate undergoes an intramolecular electrophilic attack from the aniline ring onto the protonated carbonyl carbon, forming a heterocyclic ring.
-
Dehydration: The cyclic intermediate readily eliminates a molecule of water to form a dihydroquinoline.
-
Aromatization: The dihydroquinoline is then oxidized to the final, stable quinoline product. This oxidation can be effected by an external oxidizing agent (historically, arsenic pentoxide or nitrobenzene) or, in many cases, by the Schiff base intermediate formed during the reaction.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Field-Proven Experimental Protocol: Synthesis of 2-Phenylquinoline
A self-validating protocol must account for potential failure points. Tar formation is the most common issue in this reaction, arising from the acid-catalyzed polymerization of the aldehyde.[7] This protocol is designed to mitigate that risk.
Materials:
-
Aniline (freshly distilled)
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) or Tin(IV) Chloride (SnCl₄)
Procedure:
-
Catalyst Preparation: In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline (1.0 eq.) in concentrated HCl. The formation of the aniline hydrochloride salt helps to control the initial reactivity.
-
Controlled Aldehyde Addition: Heat the acidic aniline solution to approximately 100-120 °C. Add cinnamaldehyde (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes.
-
Causality Check: Slow, controlled addition is critical. A rapid addition will cause a spike in the exothermic reaction, promoting the polymerization of cinnamaldehyde and leading to significant tar formation, which drastically reduces yield and complicates purification.[7]
-
-
Lewis Acid Co-catalysis: After the addition is complete, introduce a Lewis acid catalyst such as anhydrous ZnCl₂ (0.5 eq.). Lewis acids are highly effective at promoting the cyclization step.[7]
-
Reaction and Monitoring: Maintain the reaction at reflux for 3-6 hours. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture and carefully dilute it with water.
-
Basify the mixture with a concentrated NaOH or KOH solution until it is strongly alkaline to precipitate the crude product and unreacted aniline.
-
Extract the product into an organic solvent like dichloromethane or toluene.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude product is often a dark, oily residue. Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to isolate the pure 2-phenylquinoline.
The Friedländer Synthesis: A Convergent and Regiospecific Approach
Also discovered in the 1880s, the Friedländer synthesis offers a more convergent route to quinolines.[8][9][10] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[11][12] To synthesize 2-phenylquinoline, the reactants are 2-aminobenzaldehyde and acetophenone.
Mechanistic Underpinnings
The Friedländer synthesis can proceed via two viable mechanistic pathways, the predominance of which depends on the specific substrates and whether the reaction is acid- or base-catalyzed.[9]
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between 2-aminobenzaldehyde and the enolate of acetophenone. The resulting β-hydroxy ketone then undergoes intramolecular cyclization via imine formation with the amino group, followed by dehydration to yield the quinoline.
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the 2-aminobenzaldehyde and acetophenone. This is followed by an intramolecular aldol-type reaction where the enolizable α-carbon of the acetophenone moiety attacks the imine carbon, followed by dehydration to form the final product.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Field-Proven Experimental Protocol: Synthesis of 2-Phenylquinoline
The primary challenge in the Friedländer synthesis is the stability of the 2-aminoaryl carbonyl starting material, which can self-condense.[13] Modern protocols often generate this reactant in situ or use milder catalysts to prevent side reactions.
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq.) and acetophenone (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of either a base (e.g., KOH, 10-20 mol%) or an acid (e.g., p-TsOH, 10 mol%).
-
Causality Check: The choice of catalyst depends on the substrate's sensitivity. Base catalysis is common and effective, promoting enolate formation for the aldol pathway.[14] Acid catalysis promotes carbonyl activation and is also widely used, often under milder conditions than the Doebner-von Miller.[8][11]
-
-
Reaction and Monitoring: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The reaction is generally cleaner and faster than the Doebner-von Miller. Monitor progress by TLC.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
If crystallization occurs, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent in vacuo. Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate to obtain the crude product.
-
-
Purification: The crude product from a Friedländer synthesis is often significantly purer than that from a Doebner-von Miller reaction. Recrystallization from ethanol is frequently sufficient to obtain the pure 2-phenylquinoline.
Head-to-Head Performance Comparison
The choice between these two syntheses is a classic decision based on a trade-off between starting material availability and desired reaction efficiency.
| Feature | Doebner-von Miller Synthesis | Friedländer Synthesis |
| Starting Materials | Aniline + α,β-Unsaturated Carbonyl | o-Aminoaryl Carbonyl + α-Methylene Carbonyl |
| Key Reactants for 2-Phenylquinoline | Aniline + Cinnamaldehyde | 2-Aminobenzaldehyde + Acetophenone |
| Catalyst | Strong Acid (Brønsted or Lewis)[1][3] | Acid or Base (milder conditions)[8][11] |
| Reaction Conditions | Harsh: High temperatures (100-150 °C), strong acid | Milder: Reflux in alcohol (80-120 °C)[8] |
| Typical Yields | Variable to low (20-60%), often lower on scale | Moderate to excellent (60-95%)[15] |
| Primary Byproducts | Polymeric tars, oxidation/reduction side products[7] | Self-condensation of amino-carbonyl reactant |
| Purification | Often requires column chromatography | Often requires only recrystallization |
| Regioselectivity | Can be ambiguous with substituted anilines[4] | Unambiguous and well-defined |
| Key Advantage | Uses simple, readily available anilines | High efficiency, clean reaction, high yields |
| Key Limitation | Harsh conditions, low yields, tar formation | Availability/stability of o-aminoaryl carbonyls[13] |
Strategic Workflow for Method Selection
The decision-making process for a researcher can be visualized as follows:
Caption: Decision tree for selecting between Friedländer and Doebner-von Miller synthesis.
Conclusion and Senior Scientist Recommendation
For the synthesis of 2-phenylquinolines, the Friedländer synthesis is demonstrably superior in terms of efficiency, yield, and operational simplicity , provided the 2-aminobenzaldehyde starting material is accessible.[8][15] Its reactions are cleaner, conditions are milder, and purification is significantly less demanding. Modern variations that generate the unstable amino-aldehyde in situ from a stable precursor (e.g., reduction of 2-nitrobenzaldehyde) further enhance its practicality.[13][15]
The Doebner-von Miller reaction remains a valuable and important tool in the synthetic chemist's arsenal, particularly when the desired starting materials for the Friedländer route are unavailable . Its primary advantage lies in its use of simple, inexpensive anilines.[3] However, researchers opting for this method must be prepared for more challenging reaction conditions, the high likelihood of tar formation, and more laborious purification procedures.[7] Optimization, especially the slow and controlled addition of reagents, is paramount to achieving a reasonable yield.
Ultimately, the choice is a strategic one. For high-throughput synthesis or scaling up, the investment in obtaining the necessary Friedländer precursors is almost always justified by the superior outcome. For exploratory or small-scale synthesis where only the basic aniline is on hand, the Doebner-von Miller provides a classic, albeit more challenging, path forward.
References
- 1. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Assessing the Purity of Synthesized 4-Bromo-2-phenylquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that dictates its suitability for further application. This guide provides a comprehensive comparison of common synthetic routes to 4-Bromo-2-phenylquinoline and details the analytical techniques for assessing its purity. Furthermore, it evaluates the performance of this compound against its halogenated analogs, 4-Chloro-2-phenylquinoline and 4-Iodo-2-phenylquinoline, providing a framework for selecting the optimal compound for specific research needs.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through several established methods, each with its own set of potential impurities. The choice of synthesis route can significantly impact the purity profile of the final product.
Common Synthetic Routes:
-
Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. For this compound, this would typically involve the reaction of a bromo-substituted aniline with a phenyl-substituted β-diketone. Potential impurities include unreacted starting materials, side-products from incomplete cyclization, and regioisomers depending on the substitution pattern of the aniline.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4][5] The reaction can be catalyzed by acids or bases.[1][2] Impurities may arise from self-condensation of the carbonyl compounds, unreacted starting materials, and side-products from alternative reaction pathways.
-
Doebner-von Miller Reaction: This reaction utilizes an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst to form the quinoline ring.[6][7][8][9][10] The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones.[6] This one-pot nature can lead to a complex mixture of byproducts, including various isomers and polymeric materials, making purification challenging.
Purity Assessment: A Multi-Technique Approach
A thorough assessment of the purity of synthesized this compound requires a combination of analytical techniques to identify and quantify both major and minor impurities.
Table 1: Comparison of Purity Analysis Techniques
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase.[11][12][13][14][15] | High resolution and sensitivity, excellent for quantitative analysis of non-volatile impurities. | May not be suitable for highly volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Excellent for identifying and quantifying volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the structure of the desired product and can identify and quantify impurities without the need for reference standards (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile impurities and residual solvents.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: Capillary column suitable for general purpose analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, ramp to 280 °C.
-
Mass Spectrometer: Electron Ionization (EI) mode.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume into the GC-MS system.
¹H NMR for Structural Confirmation and Purity Estimation
Objective: To confirm the chemical structure and estimate the purity of this compound.
Instrumentation: NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a well-resolved signal if quantitative analysis (qNMR) is desired.
-
Acquire the ¹H NMR spectrum.
Performance Comparison with Halogenated Analogs
The choice of halogen at the 4-position of the 2-phenylquinoline scaffold can significantly influence the compound's biological activity and physicochemical properties. Here, we compare this compound with its chloro and iodo analogs.
Table 2: Comparative Data of 4-Halo-2-phenylquinolines
| Compound | Synthetic Accessibility | Purity (Typical) | Application Focus | Performance Notes |
| This compound | Readily synthesized via several methods. | >98% (recrystallized) | Anticancer, Antiviral | Potent activity in various cancer cell lines.[16][17][18][19] |
| 4-Chloro-2-phenylquinoline | Synthesized from corresponding anilines or quinolinones. | >97% | Antiviral, Kinase Inhibitors | Shows broad-spectrum anti-coronavirus activity. |
| 4-Iodo-2-phenylquinoline | Typically prepared from the corresponding chloro or bromo derivative. | >95% | Synthetic Intermediate | Often used as a building block for more complex molecules due to the reactivity of the C-I bond. |
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of the synthesis and purity assessment process.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for assessing the purity of synthesized this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 9. iipseries.org [iipseries.org]
- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 4-Bromo-2-phenylquinoline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Study Against Pd(PPh₃)₄
The functionalization of quinoline scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among quinoline derivatives, 4-Bromo-2-phenylquinoline serves as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and broad functional group tolerance. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura reactions of this compound and its analogues, benchmarking them against the traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of bromoquinolines and related aryl bromides with phenylboronic acids. While direct comparative data for this compound under identical conditions is limited in the literature, this compilation from analogous systems provides valuable insights into catalyst efficacy.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromoquinolines and Analogous Aryl Bromides with Phenylboronic Acid
| Catalyst System | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 3-Bromoquinoline | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | Good yield for mono-arylation, suggesting applicability to other bromoquinolines.[1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 | A common and effective catalyst for heteroaryl couplings.[2] |
| Pd(OAc)₂ / XPhos | 3-Bromoquinoline | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are generally effective for challenging substrates.[1] |
| Pd/IPr | 2,4-Dichloropyridine* | K₃PO₄ | Dioxane | RT | 24 | 85 | N-Heterocyclic carbene (NHC) ligands show high activity, even at room temperature.[3] |
| 3% Pd/C | 4-Bromoanisole** | K₃PO₄ | H₂O | 100 | 10 | 88 | A heterogeneous catalyst offering advantages in recovery and reuse.[3] |
*Coupling at the C4 position of a dihalopyridine, demonstrating ligand-controlled selectivity. **A substituted aryl bromide, included to show the performance of a heterogeneous catalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving bromoquinoline derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline using Pd(PPh₃)₄
This protocol is adapted from procedures for similar bromo-heterocyclic couplings.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general guideline for using a more modern catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (3.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura reaction.
References
A Comparative Guide to the Fluorescent Properties of 4-Bromo-2-phenylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of fluorescent probes, offering a versatile platform for the design of molecules with tailored photophysical properties. Among these, 4-Bromo-2-phenylquinoline derivatives have emerged as a promising class of fluorophores. The strategic placement of a bromine atom at the 4-position and a phenyl group at the 2-position provides a key structural motif that can be readily modified to fine-tune their fluorescent characteristics. This guide presents a comparative analysis of the fluorescent properties of various this compound derivatives, supported by experimental data, to assist researchers in selecting and developing probes for diverse applications in bioimaging and sensing.
Comparative Analysis of Photophysical Properties
The introduction of different substituents on the 2-phenyl ring of the 4-bromoquinoline core significantly influences the fluorescent properties of the resulting derivatives. A systematic comparison of these derivatives reveals key structure-property relationships that can guide the rational design of novel fluorophores.
Table 1: Photophysical Data for 2-(2-Bromo-4-cyanophenyl)-4-phenylquinoline (Br-CN-DPQ) in Different Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Energy Band Gap (eV) |
| Chloroform | 303, 328, 398 | 2.87 - 2.94 |
| Dichloromethane | 302, 328, 396 | 2.87 - 2.94 |
| Tetrahydrofuran | 301, 328, 395 | 2.87 - 2.94 |
| Ethyl Acetate | 300, 328, 393 | 2.87 - 2.94 |
Note: The energy band gap was calculated from the absorption spectra.
For a related compound, 7-Bromo-4-hydroxy-2-phenylquinoline, while specific experimental data is limited, predicted spectral properties suggest an excitation maximum in the range of 320-380 nm and an emission maximum between 400-500 nm, indicating a potential for a moderate to large Stokes shift.[1] The quantum yield of such derivatives is expected to be highly dependent on the solvent polarity and the presence of binding partners.[1]
Experimental Protocols
The characterization of the fluorescent properties of this compound derivatives involves standardized experimental procedures. The following are detailed methodologies for key experiments.
Synthesis of this compound Derivatives
A general method for the synthesis of 2,4-disubstituted quinolines involves the Friedländer annulation, which is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 2-(2-Bromo-4-cyanophenyl)-4-phenylquinoline, a modified approach is employed:
-
Reaction Setup: In a glass reactor fitted with a mechanical stirrer, combine 2-bromo-4-cyano acetophenone (1g) and 2-amino benzophenone (1g).
-
Addition of Reagents: Add diphenyl phosphate (1g) and m-cresol (3ml) to the reactor.
-
Heating: Heat the reaction mixture to 90°C for 1 hour, followed by heating at 140°C for 4 hours.
-
Workup: After cooling, add methylene chloride (100 ml) and 10% NaOH (100 ml) to the reaction mixture.
-
Extraction and Purification: Separate the organic layer and evaporate the solvent. Wash the resulting solid with distilled water and hexane to obtain the crystalline product.
Fluorescence Spectroscopy
This protocol outlines the basic steps for characterizing the fluorescence properties of the synthesized derivatives.
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative (e.g., 1 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).[1]
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer or solvent.[1] It is crucial to maintain a low final concentration of DMSO (e.g., <1%) to minimize solvent effects on the fluorescence properties.[1]
-
Absorbance Measurement: Record the UV-Visible absorbance spectrum of the working solution to determine the wavelength of maximum absorption (λmax,abs).[1]
-
Excitation and Emission Spectra:
-
To obtain the excitation spectrum, set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths. The peak of this spectrum corresponds to the optimal excitation wavelength (λex).[1]
-
To obtain the emission spectrum, set the excitation to the determined λex and scan a range of emission wavelengths. The peak of this spectrum is the emission maximum (λem).[1]
-
-
Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex).[1]
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard with a known quantum yield.
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a commonly used standard.
-
Absorbance Measurements: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength and ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength.
-
Data Integration: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Signaling Pathway and Experimental Workflow Visualization
This compound derivatives are valuable as fluorescent probes for various applications, including the detection of metal ions. The interaction with a metal ion can lead to a change in the fluorescent properties of the probe, a phenomenon often exploited for sensing. A common mechanism for this is Chelation-Enhanced Fluorescence (CHEF).
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for a this compound-based metal ion probe.
The synthesis and characterization of these fluorescent probes follow a structured workflow, from the initial chemical synthesis to the final evaluation of their photophysical properties.
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-phenylquinoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2-phenylquinoline, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal protocol, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[1] Avoid generating dust if handling the solid form of the compound.[1][2] In the event of a spill, utilize dry clean-up methods and refrain from adding water, which can heighten the risk of exposure and environmental contamination.[1] An eyewash station and safety shower should be readily accessible in the immediate work area.[2]
Segregation and Waste Collection
All waste containing this compound must be treated as hazardous waste.[1] This includes unused product, solutions, and any contaminated materials such as pipette tips, weighing boats, and gloves.[1][2] This waste should be collected in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[1] Never mix this waste with general laboratory trash or dispose of it down the drain.[1][3]
The waste container must be appropriately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its contents, including any other chemicals mixed with it.[1]
Disposal Methodology
The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction plant.[1][2][3] This process ensures the complete and safe destruction of the halogenated organic compound. Do not attempt to neutralize or degrade the compound through chemical means in the laboratory, as there are no widely established and accepted protocols for this purpose.[1]
Empty Container Decontamination and Disposal
Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.[1][2]
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble.[1][2]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container.[1][2]
-
Container Disposal: After being triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware.[1] Some institutional procedures may require the container to be punctured to prevent reuse.[2][3]
Institutional Procedures
It is crucial to contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Strictly follow all institutional guidelines and procedures for waste manifests and scheduling pickups.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Preparation | Don appropriate PPE (gloves, lab coat, eye protection). Work in a chemical fume hood. | Ensure safety equipment (eyewash, shower) is accessible. Avoid dust generation. |
| 2. Segregation | Collect all this compound waste in a designated "Halogenated Organic Waste" container. | Includes unused product, contaminated consumables, and solutions. |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name. | Indicate all components and approximate quantities. |
| 4. Disposal | Arrange for disposal through your institution's EHS office for controlled incineration. | This is the recommended and regulated method of disposal. |
| 5. Container Decontamination | Triple rinse empty containers with a suitable solvent. | Collect the rinsate as hazardous waste. |
| 6. Final Container Disposal | Dispose of the triple-rinsed container as non-hazardous lab waste, following institutional protocols. | Puncturing the container may be required. |
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 4-Bromo-2-phenylquinoline
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling 4-Bromo-2-phenylquinoline, based on recommendations for similar compounds.[4][5]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles should provide a complete seal around the eyes. A face shield worn over goggles offers additional protection against splashes.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended.[4] Consider double-gloving for enhanced protection. Gloves must be changed immediately upon contamination.[6] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect against skin contact.[4][6] |
| Respiratory | NIOSH-Approved Respirator | Required when there is a risk of generating dust or aerosols.[4][5] Use in a well-ventilated area, preferably within a chemical fume hood.[4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk.
Engineering Controls:
-
Always work with this compound in a designated area, preferably within a certified chemical fume hood to control airborne dust or vapors.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the fume hood.
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the compound.
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[7]
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[7]
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents.[7]
Disposal Procedure:
-
Unused or Waste Product: Dispose of the contents and container in accordance with local, regional, and national regulations. This typically involves incineration at a permitted hazardous waste facility.[4][7]
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[4]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[4] Puncture and dispose of the decontaminated container according to institutional guidelines.[4]
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
